molecular formula C30H42N2O8 B11928246 Fmoc-PEG5-NHBoc

Fmoc-PEG5-NHBoc

Numéro de catalogue: B11928246
Poids moléculaire: 558.7 g/mol
Clé InChI: LGQRHGBIETYXLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-PEG5-NHBoc is a heterobifunctional polyethylene glycol (PEG) linker reagent featuring an Fmoc (fluorenylmethyloxycarbonyl)-protected amine on one terminus and a tert-butyloxycarbonyl (Boc)-protected amine on the other. This structure is designed for solid-phase peptide synthesis (SPPS), a method widely used in the pharmaceutical industry for the chemical synthesis of peptides, including therapeutic agents . The Fmoc group serves as an orthogonal protecting group that is readily removed under basic conditions (e.g., with piperidine), allowing for controlled peptide chain elongation. The incorporated PEG5 spacer, or PEG backbone, is known to significantly improve the aqueous solubility of synthetic peptides and intermediate constructs, which helps to mitigate issues of aggregation during synthesis and enhances the physicochemical properties of the final product . The opposing Boc-protected amine becomes available after the Fmoc group is cleaved and can be further functionalized under acidic conditions. This reagent's primary research value lies in its application for constructing proteolytically stable peptide-based therapeutics, facilitating drug delivery strategies through PEGylation, and creating complex molecular architectures for chemical biology. It is instrumental in developing linkers for bioconjugation, where it can connect a peptide to another entity, such as a drug, surface, or detection tag. It is critical to note that this product is strictly labeled "For Research Use Only" (RUO) . RUO products are exclusively intended for laboratory research purposes and are not to be used for diagnostic procedures, therapeutic applications, or in any context involving humans . They are not manufactured under the Good Manufacturing Practices (GMP) guidelines required for drugs or in-vitro diagnostic medical devices (IVDs) and are therefore unsuitable for personal or clinical use .

Propriétés

Formule moléculaire

C30H42N2O8

Poids moléculaire

558.7 g/mol

Nom IUPAC

tert-butyl N-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C30H42N2O8/c1-30(2,3)40-29(34)32-13-15-36-17-19-38-21-20-37-18-16-35-14-12-31-28(33)39-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33)(H,32,34)

Clé InChI

LGQRHGBIETYXLD-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG5-NHBoc: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG5-NHBoc is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and pharmaceutical sciences.[1] Its unique chemical architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine, offers researchers precise control over conjugation strategies.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound is characterized by a linear structure comprising three key functional components:

  • Fmoc Group: A base-labile protecting group for the primary amine, allowing for selective deprotection under mild basic conditions, typically using piperidine in dimethylformamide (DMF).[1]

  • PEG5 Spacer: A hydrophilic chain of five ethylene glycol units that enhances the solubility and bioavailability of the conjugated molecule.[1] The flexibility of the PEG chain is also crucial for enabling effective interactions between conjugated moieties.

  • Boc Group: An acid-labile protecting group for the terminal amine, which can be removed using strong acids like trifluoroacetic acid (TFA) to reveal a primary amine for subsequent conjugation.[1]

The distinct deprotection chemistries of the Fmoc and Boc groups allow for orthogonal protection strategies, a critical feature in the stepwise synthesis of complex biomolecules.

Chemical Structure:

A two-dimensional representation of the chemical structure of this compound is as follows: A central polyethylene glycol (PEG) chain consists of five repeating ethylene glycol units (-CH2CH2O-). One terminus of the PEG chain is linked to a fluorenylmethyloxycarbonyl (Fmoc) protected amine group (-NH-Fmoc). The other terminus is connected to a tert-butoxycarbonyl (Boc) protected amine group (-NH-Boc) via a carbonyl group.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C30H42N2O8
Molecular Weight 558.66 g/mol
Purity ≥95% - 98%
Appearance White to off-white solid or oil
Predicted logP -1.2
Storage (Powder) 2 years at -20°C
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C

Key Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development:

  • PROTACs: this compound is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG5 linker provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Fmoc-PEG linkers can be incorporated to improve the solubility and pharmacological properties of peptides.

  • Bioconjugation: The bifunctional nature of this compound allows for the conjugation of various molecules, such as small molecule drugs, peptides, and antibodies, to create novel therapeutic and diagnostic agents.

  • Drug Delivery: The hydrophilic PEG chain can enhance the solubility and circulation half-life of hydrophobic drugs, improving their pharmacokinetic profiles.

Experimental Protocols

General Protocol for Fmoc Deprotection
  • Dissolve the Fmoc-protected compound in a suitable solvent, such as dimethylformamide (DMF).

  • Add a 20% solution of piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.

  • Remove the piperidine by evaporation under reduced pressure or by washing with a suitable solvent.

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the reaction mixture.

  • Stir the reaction at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Remove the TFA and solvent by evaporation under reduced pressure. The resulting amine is often obtained as a TFA salt.

Example Protocol: Synthesis of a PROTAC Precursor using this compound

This protocol outlines the coupling of a target protein ligand (Ligand-COOH) to the Fmoc-deprotected amine of this compound.

  • Fmoc Deprotection:

    • Dissolve this compound (1 eq) in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 1 hour.

    • Remove the solvent and piperidine under vacuum to obtain H2N-PEG5-NHBoc.

  • Amide Coupling:

    • Dissolve the target protein ligand with a carboxylic acid handle (Ligand-COOH, 1.1 eq) in DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2 eq).

    • Stir the mixture for 15 minutes to activate the carboxylic acid.

    • Add the H2N-PEG5-NHBoc dissolved in DMF to the activated ligand solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product (Ligand-PEG5-NHBoc) by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Ligand-Linker-E3 Ligase Ligand) TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Release Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Protein (Peptides) Proteasome->DegradedProtein Degradation

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Target Ligand-COOH - E3 Ligase Ligand-NH2 step1 Step 1: Fmoc Deprotection of this compound start->step1 intermediate1 Intermediate: H2N-PEG5-NHBoc step1->intermediate1 step2 Step 2: Couple Target Ligand-COOH intermediate1->step2 intermediate2 Intermediate: Target Ligand-PEG5-NHBoc step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 intermediate3 Intermediate: Target Ligand-PEG5-NH2 step3->intermediate3 step4 Step 4: Couple E3 Ligase Ligand intermediate3->step4 final_product Final PROTAC Molecule step4->final_product

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

References

what is the molecular weight of Fmoc-PEG5-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Fmoc-PEG5-NHBoc, a bifunctional linker critical in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound, with the IUPAC name tert-butyl N-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a sophisticated molecule designed for precise applications in chemical biology and drug discovery.[1] Its key quantitative properties are summarized below.

PropertyValue
Molecular Formula C₃₀H₄₂N₂O₈[1]
Molecular Weight 558.7 g/mol [1]
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Dichloromethane

Applications in Research and Drug Development

This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a tert-butoxycarbonyl (Boc) protected amine on opposite ends of a five-unit polyethylene glycol (PEG) spacer.[1] This structure provides significant advantages in multi-step synthetic processes, particularly in the field of PROTACs.

The primary application of this compound is in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins within a cell.[1] The linker's role is to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The PEG spacer enhances the solubility and bioavailability of the resulting PROTAC molecule.

The orthogonal protecting groups (Fmoc and Boc) allow for the selective deprotection and sequential conjugation of the two different ligands. The Fmoc group is base-labile and can be removed under mild conditions, while the Boc group is acid-labile. This differential reactivity is fundamental to its utility in the modular assembly of complex molecules.

Experimental Protocols

Detailed methodologies for the deprotection of the Fmoc and Boc groups are crucial for the successful application of this compound in synthesis.

Fmoc-Group Deprotection Protocol

This procedure exposes the terminal amine for subsequent conjugation.

  • Dissolution: Dissolve the this compound compound in an appropriate solvent, such as dimethylformamide (DMF).

  • Reagent Addition: Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, the piperidine and the dibenzofulvene-piperidine adduct are removed by evaporation under reduced pressure. The resulting amine can then be purified by column chromatography or used directly in the next synthetic step.

Boc-Group Deprotection Protocol

This procedure is performed to deprotect the other terminus of the linker, typically after the first ligand has been attached to the Fmoc-deprotected end.

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).

  • Reagent Addition: Add a solution of trifluoroacetic acid (TFA) in DCM. A common concentration is 20-50% TFA.

  • Incubation: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-2 hours. Progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the TFA and DCM are removed by evaporation. The resulting amine salt is often triturated with diethyl ether to yield a solid, which can be purified further if necessary.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the sequential use of this compound in the synthesis of a PROTAC molecule.

PROTAC_Synthesis_Workflow start This compound step1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->step1 intermediate1 H2N-PEG5-NHBoc step1->intermediate1 step2 Couple Ligand 1 (Target Protein Binder) intermediate1->step2 intermediate2 Ligand1-NH-PEG5-NHBoc step2->intermediate2 step3 Boc Deprotection (e.g., TFA in DCM) intermediate2->step3 intermediate3 Ligand1-NH-PEG5-NH2 step3->intermediate3 step4 Couple Ligand 2 (E3 Ligase Ligand) intermediate3->step4 final_product Final PROTAC Molecule step4->final_product

Caption: Synthetic workflow for PROTAC assembly using this compound.

References

Fmoc-PEG5-NHBoc CAS number and product information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide to Fmoc-PEG5-NHBoc, a heterobifunctional linker integral to the advancement of contemporary drug discovery and bioconjugation methodologies. This document is tailored for researchers, scientists, and professionals in the field of drug development, providing in-depth information on its chemical properties, applications—with a particular focus on Proteolysis Targeting Chimeras (PROTACs)—and relevant experimental protocols.

Core Product Information

This compound is a high-purity chemical linker characterized by a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one terminus and a tert-butoxycarbonyl (Boc) protected amine on the other, separated by a five-unit polyethylene glycol (PEG) spacer. This structure provides it with unique utility in multi-step synthesis, particularly in the construction of complex biomolecules.

The presence of two distinct, orthogonally protected amine groups is a key feature of this linker. The Fmoc group is labile under basic conditions, while the Boc group is removed by acid treatment. This allows for the selective deprotection and sequential functionalization of either end of the PEG spacer, a critical attribute in the precise assembly of bifunctional molecules.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below. These values are crucial for its application in chemical synthesis and for predicting the behavior of the resulting conjugates.

PropertyValueReference
Molecular Formula C30H42N2O8[1][2]
Molecular Weight 558.66 g/mol [2]
Linker Length Approximately 20.3 Å[1]
Predicted logP -1.2[1]
CAS Number Not consistently assigned. Researchers should verify with the specific supplier.

Application in PROTAC Synthesis

This compound is extensively utilized as a linker in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular waste disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The PEG5 linker in this compound offers an optimal balance of flexibility and length, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The hydrophilic nature of the PEG chain also enhances the solubility and bioavailability of the resulting PROTAC molecule.

PROTAC Mechanism of Action

The mechanism by which a PROTAC induces the degradation of a target protein is a cyclical catalytic process. This process is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC PROTAC POI POI Ternary_Complex Ternary_Complex POI->Ternary_Complex E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Ternary_Complex->p1 Ternary_Complex->Ubiquitination Ub Ub Ub->Ubiquitination E1, E2 Proteasome Proteasome Proteasome->Degraded_POI Degradation p1->PROTAC Release & Recycling p1->E3_Ligase Ubiquitination->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the deprotection of Fmoc and Boc groups, and a representative workflow for the synthesis of a PROTAC using this compound.

Selective Deprotection Protocols

Fmoc Group Removal:

  • Dissolve the Fmoc-protected compound in a solution of 20% piperidine in dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting free amine can then be used in the subsequent coupling step.

Boc Group Removal:

  • Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, the TFA and DCM are removed under reduced pressure to yield the deprotected amine.

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound is a sequential process that leverages its orthogonal protecting groups. A generalized workflow is depicted below.

PROTAC_Synthesis_Workflow start Start linker This compound start->linker deprotection1 Fmoc Deprotection (20% Piperidine/DMF) linker->deprotection1 coupling1 Couple POI Ligand (e.g., HATU, DIPEA) deprotection1->coupling1 intermediate POI-Linker-NHBoc coupling1->intermediate deprotection2 Boc Deprotection (TFA/DCM) intermediate->deprotection2 coupling2 Couple E3 Ligase Ligand (e.g., HATU, DIPEA) deprotection2->coupling2 final_protac Final PROTAC Molecule coupling2->final_protac purification Purification (e.g., HPLC) final_protac->purification end End purification->end

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

This workflow typically begins with the deprotection of the Fmoc group, followed by the coupling of the protein of interest (POI) ligand. Subsequently, the Boc group is removed to expose the second amine, which is then coupled with the E3 ligase ligand. The final step involves the purification of the synthesized PROTAC, commonly achieved through high-performance liquid chromatography (HPLC).

Conclusion

This compound is a versatile and powerful tool in modern chemical biology and drug discovery. Its well-defined structure, featuring a flexible PEG spacer and orthogonal protecting groups, makes it an ideal building block for the synthesis of complex molecules like PROTACs. The ability to facilitate the creation of molecules that can induce the targeted degradation of disease-causing proteins underscores its significance in the development of next-generation therapeutics. As research in targeted protein degradation continues to expand, the utility and importance of linkers such as this compound are set to grow in tandem.

References

Solubility Profile of Fmoc-PEG5-NHBoc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-PEG5-NHBoc, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in various solvents is critical for its effective handling, reaction setup, and purification. This document outlines its expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents visual diagrams to illustrate key concepts and workflows.

Overview of this compound and its Solubility

This compound is a heterobifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. The presence of the hydrophilic PEG chain significantly influences its solubility, generally enhancing its propensity to dissolve in aqueous and polar organic solvents. Conversely, the hydrophobic Fmoc and Boc protecting groups contribute to its solubility in less polar organic media. The predicted octanol-water partition coefficient (logP) for this compound is -1.2, which indicates a strong preference for aqueous environments[1].

Qualitative Solubility Data

Solvent ClassSolventExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighCommonly used for Fmoc deprotection, indicating good solubility. The polar nature of DMF can solvate the PEG chain and the amide bonds.
Dimethyl sulfoxide (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of organic molecules. Often used to prepare stock solutions of similar compounds[2][3].
Acetonitrile (ACN)Moderate to HighA polar aprotic solvent commonly used in reversed-phase chromatography for similar molecules.
Tetrahydrofuran (THF)ModerateA less polar aprotic solvent; solubility may be lower than in DMF or DMSO.
Polar Protic WaterHighThe hydrophilic PEG chain is expected to confer high water solubility[1][4].
Methanol (MeOH)HighA polar protic solvent that can hydrogen bond with the PEG chain.
Ethanol (EtOH)HighSimilar to methanol, ethanol is expected to be a good solvent.
Isopropanol (IPA)ModerateLower polarity compared to methanol and ethanol may result in slightly lower solubility.
Nonpolar Dichloromethane (DCM)HighCommonly used for Boc deprotection, suggesting good solubility. The organic nature of the Fmoc and Boc groups contributes to solubility in chlorinated solvents.
Chloroform (CHCl₃)HighSimilar to DCM, chloroform is expected to be a good solvent. General information on PEG derivatives indicates good solubility in chloroform.
TolueneLow to ModerateThe nonpolar nature of toluene makes it a poorer solvent for the polar PEG chain. Some solubility may be observed due to the aromatic Fmoc group. General information suggests PEG is less soluble in toluene.
Hexanes/HeptaneLow to InsolubleThe highly nonpolar nature of alkanes is unlikely to effectively solvate the polar regions of the molecule.
Diethyl EtherLow to InsolubleGeneral information on PEG derivatives indicates they are not soluble in ether.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, DMF, DCM, Methanol, Toluene) of high purity

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard solution preparation

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed. A starting amount of ~10 mg in 1 mL of solvent is recommended.

    • Record the exact mass of the compound added.

    • Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. The system should be continuously agitated during this time.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered saturated solution with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

    • Develop a suitable HPLC method to separate and quantify this compound. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% TFA) is a common starting point. Detection can be performed at a wavelength where the Fmoc group has strong absorbance (e.g., ~265 nm).

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample solutions and determine their concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizing Key Concepts and Workflows

To further aid in the understanding of the factors influencing the solubility of this compound and the experimental procedure for its determination, the following diagrams are provided.

G Factors Influencing this compound Solubility Solubility Solubility of This compound Molecule Molecular Structure Molecule->Solubility PEG PEG Chain (Hydrophilic) Molecule->PEG Fmoc Fmoc Group (Hydrophobic) Molecule->Fmoc Boc Boc Group (Hydrophobic) Molecule->Boc Solvent Solvent Properties Solvent->Solubility Polarity Polarity ('Like Dissolves Like') Solvent->Polarity H_Bonding Hydrogen Bonding Capacity Solvent->H_Bonding Temp Temperature Temp->Solubility

Caption: Key factors determining the solubility of this compound.

G Workflow for Quantitative Solubility Determination Start Start: Add Excess Solid to Solvent Equilibrate Equilibrate at Constant Temp (24-48h with agitation) Start->Equilibrate Settle Settle Undissolved Solid Equilibrate->Settle Filter Filter Supernatant (0.22 µm filter) Settle->Filter Dilute Dilute Sample for Analysis Filter->Dilute Analyze Quantify by HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its hydrophilic PEG spacer and its hydrophobic protecting groups, as well as the nature of the solvent and the ambient temperature. While this guide provides a robust qualitative framework and a detailed protocol for quantitative analysis, it is imperative for researchers to perform their own solubility tests under their specific experimental conditions to ensure optimal results in their applications. The provided methodologies and diagrams serve as a valuable resource for scientists and professionals in the field of drug development and bioconjugation.

References

Fmoc-PEG5-NHBoc in PROTACs: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to degrade specific proteins of interest (POIs).[1][3] A PROTAC molecule consists of three components: a ligand for the POI (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate a productive ternary complex.

This guide focuses on a specific, widely utilized linker building block: Fmoc-PEG5-NHBoc . We will dissect its components, detail its role in the synthetic strategy and biological mechanism of PROTACs, provide representative quantitative data, and outline key experimental protocols for evaluating PROTACs synthesized with this type of linker.

The PROTAC Mechanism of Action

PROTACs function by hijacking the UPS to induce selective protein degradation. The process is catalytic and involves several key steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a transient ternary complex.

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a Ub-charged E2 conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the cycle.

This mechanism is illustrated in the signaling pathway below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC signaling pathway.

Dissecting the this compound Linker

Fmoc-NH-PEG5-NH-Boc is a heterobifunctional linker building block designed for modular PROTAC synthesis. Its structure consists of three key parts, each with a distinct function in the synthetic and biological process.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile amine protecting group. It is stable under acidic conditions but is readily cleaved by a mild base, typically piperidine. This allows for the selective deprotection of one end of the linker.

  • PEG5 (Polyethylene Glycol, 5 units): The core spacer of the linker. PEG linkers are widely used in PROTACs for several reasons:

    • Solubility: The hydrophilic nature of the ethylene glycol units increases the aqueous solubility of the often large and lipophilic PROTAC molecule.

    • Flexibility & Length: The length and flexibility of the PEG chain are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.

    • Cell Permeability: While hydrophilicity can reduce passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt conformations that shield polar surface area, aiding membrane traversal.

  • NHBoc (tert-butyloxycarbonyl protected amine): An acid-labile amine protecting group. It is stable to the basic conditions used to remove Fmoc but is cleaved by strong acids like trifluoroacetic acid (TFA).

The use of two chemically distinct, or "orthogonal," protecting groups (Fmoc and Boc) is the key feature of this building block. It allows for a controlled, stepwise synthesis, where one end of the linker can be conjugated to the first ligand, followed by deprotection and conjugation of the second ligand.

Linker_Components cluster_linker This compound Linker Building Block PROTAC PROTAC Molecule Fmoc Fmoc Group (Base-Labile Protecting Group) PEG5 PEG5 Spacer (Solubility, Flexibility, Length) Fmoc->PEG5 NHBoc NHBoc Group (Acid-Labile Protecting Group) PEG5->NHBoc Warhead Warhead (POI Binder) Warhead->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC cluster_linker cluster_linker cluster_linker->PROTAC

Figure 2: Logical relationship of linker components.

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is assessed using several key quantitative metrics, primarily determined from dose-response experiments.

  • DC50: The concentration of a PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.

  • Binding Affinity (Kd): The equilibrium dissociation constant for the PROTAC binding to the POI and the E3 ligase individually (binary affinity) and within the ternary complex.

The tables below present representative data for hypothetical PROTACs developed using a PEG5 linker, illustrating how these metrics are used for comparison.

Table 1: Degradation Efficiency of PEG5-Linker PROTACs

PROTAC ID Target Protein Cell Line DC50 (nM) Dmax (%)
PROTAC-A BRD4 HEK293 8.5 95
PROTAC-B BTK Mino 2.2 97
PROTAC-C FLT3 MV-4-11 15.2 92
PROTAC-D AR VCaP 5.0 98

(Note: Data is representative and compiled for illustrative purposes based on typical values found in literature.)

Table 2: Binding Affinities and Ternary Complex Cooperativity

PROTAC ID Binary Kd (POI) (nM) Binary Kd (E3 Ligase) (nM) Ternary Complex Kd (nM) Cooperativity (α)
PROTAC-A 25 66 10 >1 (Positive)
PROTAC-B 15 80 25 ~1 (Non-cooperative)

(Note: Data is representative. Cooperativity (α) is the factor by which binding affinity is enhanced in the ternary complex. α > 1 indicates positive cooperativity, which is often desirable.)

Experimental Protocols and Workflow

Evaluating a PROTAC requires a multi-step workflow, from synthesis to cellular characterization.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: This compound Linker deprotect1 Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotect1 conjugate1 Step 2: Conjugate to Ligand A (e.g., Warhead) deprotect1->conjugate1 deprotect2 Step 3: Boc Deprotection (e.g., TFA in DCM) conjugate1->deprotect2 conjugate2 Step 4: Conjugate to Ligand B (e.g., E3 Ligase Ligand) deprotect2->conjugate2 purify Step 5: HPLC Purification & LC-MS Confirmation conjugate2->purify biophys Biophysical Assays (SPR, ITC, TSA) - Determine Binding (Kd) purify->biophys Test Binary Binding cell_degradation Cell-Based Degradation Assay (Western Blot / In-Cell Western) - Determine DC50 & Dmax purify->cell_degradation Test Cellular Activity ubiquitination Ubiquitination Assay (Co-IP, ELISA) - Confirm MoA cell_degradation->ubiquitination selectivity Selectivity Profiling (Proteomics) - Assess Off-Targets ubiquitination->selectivity Validate Lead Compound

Figure 3: PROTAC synthesis and evaluation workflow.
Protocol: Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the reduction in target protein levels and determine DC50 and Dmax values.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293) at a suitable density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM.

  • Treat cells with the different PROTAC concentrations and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).

2. Cell Lysis:

  • Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize all samples to the same protein concentration with lysis buffer.

  • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

4. SDS-PAGE and Immunoblotting:

  • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a digital imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax.

Protocol: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol assesses the binding kinetics and affinity of the PROTAC to its targets and the formation of the ternary complex.

1. System Preparation:

  • Use a sensor chip suitable for protein immobilization (e.g., a Ni-NTA chip for His-tagged proteins).

  • Prepare running buffer (e.g., HBS-EP+) and ensure the system is equilibrated.

2. Binary Interaction Analysis:

  • Immobilization: Immobilize the His-tagged E3 ligase (e.g., VCB complex) onto the Ni-NTA sensor surface.

  • Analyte Injection: Inject a series of concentrations of the PROTAC over the surface to measure the binding kinetics (association and dissociation rates) to the E3 ligase.

  • Regeneration: Regenerate the sensor surface.

  • Repeat the process by immobilizing the POI and injecting the PROTAC to measure the other binary interaction.

3. Ternary Complex Analysis:

  • Immobilization: Immobilize the E3 ligase on the sensor surface as before.

  • Complex Formation: Inject a mixture of the POI and the PROTAC at fixed concentrations over the surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.

  • Alternatively, pre-saturate the immobilized E3 ligase with a fixed concentration of PROTAC, then inject a series of concentrations of the POI to measure its affinity within the complex.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to calculate kinetic parameters (ka, kd) and binding affinity (Kd) for both binary and ternary interactions.

  • Calculate the cooperativity factor (α) to determine if the binding events are independent, positive, or negative.

Conclusion

The this compound linker is a powerful and versatile tool in the rational design of PROTACs. Its orthogonal protecting groups facilitate a modular and efficient synthetic workflow, while its PEG core provides essential physicochemical properties like solubility and flexibility. Understanding the specific role of each component of the linker is crucial for optimizing PROTAC design. The experimental protocols outlined herein provide a robust framework for quantifying the critical parameters of degradation and binding, enabling researchers to effectively evaluate and advance novel protein-degrading therapeutics.

References

The Strategic Advantage of the 5-Unit PEG Linker in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the choice of a linker molecule is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and ability to improve the therapeutic properties of biomolecules. This technical guide provides a comprehensive exploration of the benefits and applications of a discrete 5-unit PEG (PEG5) linker, offering a balance of flexibility and compactness that is advantageous in a variety of bioconjugation strategies, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and peptide modifications.

Core Principles of PEGylation in Bioconjugation

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to enhance the therapeutic value of proteins, peptides, and small molecule drugs.[1] The fundamental benefits of incorporating PEG linkers include:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain can significantly increase the solubility of hydrophobic molecules in aqueous solutions, which is crucial for formulation and administration.[2][3][4] PEGylation can also protect the conjugated molecule from enzymatic degradation, thereby increasing its stability in biological environments.[2]

  • Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a prolonged circulation half-life in the bloodstream. This can result in more sustained plasma concentrations and potentially less frequent dosing.

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking antigenic epitopes on the surface of therapeutic proteins and reducing the likelihood of an immune response.

The length of the PEG linker is a critical parameter that allows for the fine-tuning of these properties. Shorter PEG chains, such as the 5-unit PEG linker, offer a unique set of advantages where a balance between the benefits of PEGylation and the need for a compact molecular size is required.

The 5-Unit PEG Linker: A Balance of Properties

A 5-unit PEG linker provides a discrete and defined spacer arm that offers several advantages in bioconjugation design. Its length is sufficient to impart beneficial hydrophilic properties without introducing excessive flexibility or steric hindrance that can sometimes be associated with longer PEG chains.

Applications in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a pivotal role in connecting the antibody to the cytotoxic payload, influencing the stability, solubility, and efficacy of the conjugate. The inclusion of a hydrophilic PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's properties.

While direct comparative studies extensively detailing the performance of a PEG5 linker against a wide range of other PEG lengths in ADCs are not abundantly available in the public domain, the principles of linker length optimization suggest that a short PEG linker like PEG5 can be advantageous in specific contexts. For instance, in scenarios where the drug payload is moderately hydrophobic, a PEG5 linker can provide sufficient hydrophilicity to prevent aggregation while maintaining a compact ADC structure, which may be beneficial for tumor penetration.

A Key Component in PROTAC Design

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of the PROTAC's ability to form a stable and productive ternary complex.

The length and composition of the linker are crucial for achieving the optimal spatial orientation of the target protein and the E3 ligase. Studies have shown that both excessively short and long linkers can be detrimental to PROTAC efficacy. PEG linkers are the most common motifs in PROTAC design, with their hydrophilicity enhancing the solubility and cell permeability of the PROTAC molecule. A 5-unit PEG linker can offer an optimal balance, providing sufficient flexibility for ternary complex formation without the excessive conformational freedom of longer chains that might lead to non-productive binding.

Quantitative Data on the Impact of PEG Linker Length

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate parameters. While specific data for PEG5 is limited in direct comparative studies, the trends observed provide valuable insights into the role of shorter PEG linkers.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

LinkerHalf-Life Extension (fold)In Vitro Cytotoxicity Reduction (fold)
No PEG11
4 kDa PEG2.54.5
10 kDa PEG11.222

Data synthesized from a study on affibody-drug conjugates, demonstrating that while longer PEG chains significantly increase half-life, they can also reduce in vitro cytotoxicity.

Table 2: Impact of Linker Length on PROTAC Degradation Efficacy

Linker TypeLinker Length (atoms)Degradation Efficacy (DC50)
Alkyl/PEG12Less Potent
Alkyl/PEG16More Potent

This table illustrates the principle that linker length is a critical factor in PROTAC efficacy, with an optimal length leading to improved degradation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates. The following are representative protocols for common bioconjugation reactions that can be adapted for use with a 5-unit PEG linker.

Protocol 1: Peptide Conjugation using an NHS-PEG5-Maleimide Linker

This protocol describes the two-step conjugation of a peptide containing a primary amine (e.g., lysine) to a molecule containing a sulfhydryl group using a heterobifunctional NHS-PEG5-Maleimide linker.

Materials:

  • Peptide with a primary amine

  • NHS-PEG5-Maleimide linker

  • Molecule with a sulfhydryl group

  • Amine-reactive labeling buffer (e.g., PBS, pH 7.2-8.0)

  • Thiol-reactive conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching reagent (e.g., Tris or glycine for NHS ester, cysteine or 2-mercaptoethanol for maleimide)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Peptide Labeling with NHS-PEG5-Maleimide:

    • Dissolve the peptide in the amine-reactive labeling buffer.

    • Dissolve the NHS-PEG5-Maleimide linker in a suitable organic solvent (e.g., DMSO or DMF) and add it to the peptide solution at a 5- to 20-fold molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding a quenching reagent to consume unreacted NHS esters.

    • Purify the maleimide-activated peptide using a desalting column or dialysis to remove excess linker and quenching reagent.

  • Conjugation of Maleimide-Activated Peptide to Sulfhydryl-Containing Molecule:

    • Dissolve the sulfhydryl-containing molecule in the thiol-reactive conjugation buffer.

    • Add the purified maleimide-activated peptide to the sulfhydryl-containing molecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding a sulfhydryl-containing quenching reagent.

    • Purify the final peptide conjugate using size-exclusion chromatography or another appropriate method.

Protocol 2: General Protocol for Maleimide Labeling of a Thiolated Biomolecule

This protocol outlines the general steps for conjugating a maleimide-functionalized PEG linker to a biomolecule containing a free thiol group.

Materials:

  • Thiol-containing biomolecule (e.g., protein with a cysteine residue)

  • Maleimide-PEG5-X (where X is the other functional group)

  • Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)

  • Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

  • Organic solvent (e.g., DMSO or DMF)

  • Purification system (e.g., gel filtration, HPLC)

Procedure:

  • Preparation of the Thiolated Biomolecule:

    • Dissolve the biomolecule in the degassed buffer.

    • If necessary, reduce any disulfide bonds by adding a molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. Remove the reducing agent if it contains a thiol group (e.g., DTT) before proceeding.

  • Conjugation Reaction:

    • Dissolve the maleimide-PEG5-X linker in an organic solvent to create a stock solution.

    • Add the maleimide-PEG5-X stock solution to the thiolated biomolecule solution, typically at a 10- to 20-fold molar excess.

    • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal it tightly.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light if using a fluorescently labeled linker.

  • Purification:

    • Purify the conjugate using a suitable method such as gel filtration, HPLC, or FPLC to remove unreacted linker and other reagents.

Visualizing Bioconjugation Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships and workflows in bioconjugation.

Bioconjugation_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Biomolecule1 Biomolecule 1 (e.g., Antibody, Peptide) Activated_Biomolecule Activated Biomolecule 1 Biomolecule1->Activated_Biomolecule Reaction with Linker Linker Heterobifunctional PEG5 Linker Linker->Activated_Biomolecule Purification1 Purification Activated_Biomolecule->Purification1 Biomolecule2 Biomolecule 2 (e.g., Drug, Fluorophore) Final_Conjugate Final Bioconjugate Biomolecule2->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2 Activated_Biomolecule2 Activated Biomolecule 1 Activated_Biomolecule2->Final_Conjugate Reaction with Biomolecule 2 Purification1->Activated_Biomolecule2

A generalized two-step bioconjugation workflow.

PROTAC_MoA PROTAC PROTAC (with PEG5 Linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Mechanism of action for a PROTAC.

Conclusion

The 5-unit PEG linker occupies a strategic position in the bioconjugation toolbox, offering a valuable compromise between the beneficial properties of PEGylation and the need for a compact and defined molecular architecture. Its ability to enhance solubility and stability, coupled with a length that can facilitate optimal interactions in complex biological systems like PROTACs, makes it a compelling choice for the design of next-generation therapeutics. As the field of bioconjugation continues to evolve, the rational selection of linkers, including discrete, shorter PEG chains like the 5-unit PEG, will be paramount in developing safer and more effective targeted therapies.

References

Fmoc-PEG5-NHBoc: A Technical Guide to its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[2] A critical component of a PROTAC is the linker, which connects the two ends of the molecule: a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase. The nature of this linker—its length, flexibility, and chemical composition—is paramount to the efficacy of the PROTAC.[2]

This technical guide focuses on Fmoc-PEG5-NHBoc, a widely utilized polyethylene glycol (PEG)-based linker in the synthesis of PROTACs. Its defining features include a five-unit PEG chain, which imparts hydrophilicity and flexibility, and two orthogonal protecting groups, Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), which allow for controlled, sequential synthesis of the PROTAC molecule. The hydrophilic nature of the PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC, addressing common challenges in drug development.[3]

Core Concepts of PROTAC-Mediated Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

Quantitative Data on PROTAC Performance

Target ProteinDC50 (nM)Dmax (%)Reference
BRD20.5>95[4]
BRD30.5>95
BRD40.2>95

Caption: Degradation data for the BET degrader BETd-260 in MV4;11 cells after a 4-hour treatment.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC using this compound, a POI ligand with a suitable functional group (e.g., a carboxylic acid), and an E3 ligase ligand with a free amine.

Step 1: Fmoc Deprotection of this compound

  • Objective: To remove the Fmoc protecting group to reveal a free amine for coupling with the POI ligand.

  • Reagents: this compound, 20% piperidine in dimethylformamide (DMF).

  • Procedure:

    • Dissolve this compound in DMF.

    • Add the 20% piperidine in DMF solution to the reaction mixture.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Remove the solvent and excess piperidine under reduced pressure. The resulting H2N-PEG5-NHBoc can be used in the next step, often without further purification.

Step 2: Coupling of POI Ligand to the PEG Linker

  • Objective: To form an amide bond between the POI ligand and the deprotected PEG linker.

  • Reagents: H2N-PEG5-NHBoc, POI-COOH (POI ligand with a carboxylic acid), a peptide coupling agent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA).

  • Procedure:

    • Dissolve POI-COOH, HATU, and DIPEA in anhydrous DMF.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of H2N-PEG5-NHBoc in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the product (POI-PEG5-NHBoc) by flash column chromatography.

Step 3: Boc Deprotection

  • Objective: To remove the Boc protecting group to reveal a free amine for coupling with the E3 ligase ligand.

  • Reagents: POI-PEG5-NHBoc, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve POI-PEG5-NHBoc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (POI-PEG5-NH2) is often used in the next step without further purification.

Step 4: Coupling of E3 Ligase Ligand

  • Objective: To form the final PROTAC molecule by coupling the E3 ligase ligand to the linker.

  • Reagents: POI-PEG5-NH2, E3-ligase-COOH (E3 ligase ligand with a carboxylic acid), HATU, DIPEA.

  • Procedure:

    • Follow a similar coupling procedure as in Step 2, using POI-PEG5-NH2 as the amine component and the activated E3 ligase ligand as the carboxylic acid component.

    • After the reaction is complete, purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

Western Blot Analysis of PROTAC-Mediated Protein Degradation
  • Objective: To quantify the levels of the target protein in cells treated with the PROTAC.

  • Procedure:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations of all samples.

      • Denature the proteins by boiling in Laemmli sample buffer.

      • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

      • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

      • Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

      • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the corresponding loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_System Ubiquitin-Proteasome System cluster_PROTAC PROTAC Action E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Activates E3 E3 Ligase E2->E3 Loads Ub Ub Ubiquitin Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with PEG5 Linker) PROTAC->Ternary_Complex E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation Fmoc_Linker This compound Deprotect_Fmoc Fmoc Deprotection Fmoc_Linker->Deprotect_Fmoc Couple_POI Couple POI Ligand Deprotect_Fmoc->Couple_POI Deprotect_Boc Boc Deprotection Couple_POI->Deprotect_Boc Couple_E3 Couple E3 Ligase Ligand Deprotect_Boc->Couple_E3 Purification Purification (HPLC) Couple_E3->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Test in Cells Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis Degradation_Metrics Determine DC50 & Dmax Data_Analysis->Degradation_Metrics

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.

While the choice of ligands determines the target specificity, the linker is far from a passive spacer. It plays a critical and active role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC. The linker's length, chemical composition, and rigidity are crucial factors that influence the formation and stability of the ternary complex, ultimately dictating the efficiency of protein degradation. An improperly designed linker can lead to steric clashes or unfavorable interactions, resulting in reduced degradation efficiency.

The Function of PROTAC Linkers: More Than Just a Bridge

The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The linker's characteristics directly impact the geometry and stability of this complex. An optimal linker can promote favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and improves degradation efficiency.

The chemical makeup of the linker also significantly influences the physicochemical properties of the PROTAC molecule. By incorporating polar functional groups, the solubility of the PROTAC can be improved, while lipophilic groups can enhance cell permeability. This is a critical consideration as PROTACs are often large molecules that may not adhere to traditional drug-like properties, such as Lipinski's rule of five.

Types of PROTAC Linkers

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The most common types include:

  • Flexible Linkers: These are the most commonly used linkers in early-stage PROTAC development due to their synthetic accessibility.

    • Alkyl Chains: Simple hydrocarbon chains that offer a high degree of conformational flexibility.

    • Polyethylene Glycol (PEG) Chains: These linkers can improve the solubility of PROTACs due to the polarity of the ethylene glycol units.

  • Rigid Linkers: These linkers introduce conformational constraints, which can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Common rigid motifs include cyclic structures like piperazine and piperidine.

  • "Smart" or Functional Linkers: These are more advanced linkers designed with additional functionalities.

    • Photoswitchable Linkers: Often containing an azobenzene moiety, these linkers can change their conformation in response to light, allowing for spatiotemporal control of PROTAC activity.

    • Photocleavable Linkers: These linkers can be broken by light, providing another mechanism for controlling PROTAC activation.

    • Self-Immolative Linkers: These are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.

    • Clickable Linkers: Employing "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular assembly of PROTACs. The resulting triazole ring is metabolically stable.

Data Presentation: Quantitative Impact of Linker Properties

The efficacy of a PROTAC is often quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1CRBNAlkyl/Ether< 12No degradation-
TBK1CRBNAlkyl/Ether21396
TBK1CRBNAlkyl/Ether2929276
Estrogen Receptor-αVHLPEG9> 1000< 20
Estrogen Receptor-αVHLPEG16~100~80
Estrogen Receptor-αVHLPEG21> 1000< 20
SOS1VHLMethylene3> 10,000< 20
SOS1VHLMethylene515.7100
SOS1VHLMethylene9> 10,000< 20
PROTACTarget ProteinE3 LigaseLinker CompositionDegradation EfficacyReference
Parent PROTACCRBN-Flexible (PEG)Exhibited degradation
Modified PROTACCRBN-Rigid (Disubstituted Alkene)More Potent
BTK PROTACsBTKCRBNShort Linkers (< 4 PEG units)Impaired binding affinity
BTK PROTACsBTKCRBNLong Linkers (≥ 4 PEG units)Consistent binding affinity

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Recycling PROTAC Recycling POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ternary_Complex->E3_Ligase Release Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Typical Experimental Workflow for PROTAC Development

PROTAC_Workflow PROTAC Development Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_optimization Optimization Target_Selection Target & E3 Ligase Selection PROTAC_Design PROTAC Design (Ligands & Linker) Target_Selection->PROTAC_Design Synthesis Chemical Synthesis PROTAC_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., ITC, SPR, AlphaLISA) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Ubiquitination_Assay->Degradation_Assay Selectivity_Profiling Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->PROTAC_Design Iterative Design

Caption: An iterative workflow for the design and optimization of PROTACs.

Experimental Protocols

Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Purified target protein (POI)

  • Ubiquitin

  • ATP

  • 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: Assemble the ubiquitination reaction by combining the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.

  • PROTAC Addition: Add the PROTAC at the desired concentration or the vehicle control.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blot, probing with an antibody against the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Materials:

  • Isothermal Titration Calorimeter

  • Purified E3 ligase

  • Purified target protein (POI)

  • PROTAC compound

  • Appropriate buffer

Procedure:

  • Determine Binary Binding Affinities:

    • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase.

    • PROTAC to POI (KD2): Titrate the PROTAC into a solution of the POI.

  • Determine Ternary Binding Affinity:

    • Titrate the PROTAC into a pre-formed complex of the E3 ligase and the POI.

  • Data Analysis:

    • Analyze the titration data using a suitable binding model to determine the dissociation constants (KD) for each interaction.

    • Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary. An α value greater than 1 indicates positive cooperativity.

Conclusion

The linker is a critical component of a PROTAC molecule, with its properties profoundly influencing the efficacy, selectivity, and drug-like characteristics of the resulting protein degrader. A deep understanding of the different linker types and their impact on ternary complex formation is essential for the rational design of novel and effective PROTAC-based therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of PROTAC linkers, enabling researchers to optimize their design and accelerate the development of this promising new class of medicines.

References

The Architect's Toolkit: A Technical Guide to Bifunctional Linker Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bifunctional linker molecules are the crucial molecular bridges that underpin the development of a wide range of sophisticated therapeutics and research tools. From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to proteolysis-targeting chimeras (PROTACs) that hijack the cellular machinery to degrade disease-causing proteins, the linker is a key determinant of efficacy, selectivity, and overall performance. This in-depth technical guide explores the core features of bifunctional linkers, providing a comprehensive overview of their classification, key chemical characteristics, and applications, supplemented with detailed experimental protocols and quantitative data to inform rational design and application.

Core Concepts: The Anatomy of a Bifunctional Linker

A bifunctional linker is a chemical reagent composed of three key components: two reactive functional groups and a spacer arm that connects them. These reactive moieties are designed to form stable covalent bonds with specific functional groups on target molecules, such as proteins, peptides, or small molecule drugs. The nature of these reactive groups and the physicochemical properties of the spacer arm are critical design elements that dictate the linker's utility.

Bifunctional linkers are broadly classified based on the identity of their reactive ends:

  • Homobifunctional Linkers: These reagents possess two identical reactive groups and are typically employed in single-step reactions to crosslink molecules with similar functional groups. They are often used to study protein-protein interactions and to form polymeric conjugates.

  • Heterobifunctional Linkers: Featuring two different reactive groups, these linkers enable the sequential conjugation of two distinct molecules. This two-step approach minimizes the formation of undesirable homodimers and polymers, offering greater control over the conjugation process. Heterobifunctional linkers are central to the construction of complex bioconjugates like ADCs and PROTACs.[1]

  • Photoreactive Linkers: These are a subclass of heterobifunctional linkers that contain a photo-activatable group. This allows for temporal control over the crosslinking reaction, making them particularly useful for capturing transient molecular interactions upon exposure to UV light.

The spacer arm, the bridge connecting the two reactive ends, is not merely a passive scaffold. Its length, flexibility, and chemical composition significantly influence the properties of the resulting conjugate. Key characteristics of the spacer arm include:

  • Length: The spacer arm length, typically measured in angstroms (Å), dictates the distance between the two conjugated molecules. This is a critical parameter in applications such as PROTACs, where an optimal distance is required to facilitate the interaction between the target protein and the E3 ligase.

  • Cleavability: Linkers can be designed to be either stable (non-cleavable) or to be cleaved under specific physiological conditions (cleavable).

    • Non-cleavable linkers provide a stable connection and are often used when the entire conjugate is intended to be internalized and degraded within the cell.

    • Cleavable linkers are engineered to release their payload in response to specific triggers, such as the acidic environment of endosomes or the presence of specific enzymes within the target cell. This allows for controlled drug release at the site of action.

  • Solubility: The hydrophilicity or hydrophobicity of the spacer arm can impact the solubility and aggregation properties of the conjugate. The incorporation of moieties like polyethylene glycol (PEG) can enhance the aqueous solubility of the linker and the final conjugate.

Quantitative Data Summary: A Comparative Overview of Common Bifunctional Linkers

The selection of an appropriate bifunctional linker is a critical step in the design of any bioconjugate. The following tables provide a summary of quantitative data for a selection of commonly used homobifunctional and heterobifunctional linkers to aid in this process.

Table 1: Common Homobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Key Features
DSS (Disuccinimidyl suberate)NHS ester (Amine-reactive)11.4NoMembrane permeable, widely used for protein crosslinking.
BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS ester (Amine-reactive)11.4NoWater-soluble, ideal for cell-surface crosslinking.
DSP (Dithiobis(succinimidyl propionate))NHS ester (Amine-reactive)12.0Yes (Disulfide bond)Cleavable by reducing agents like DTT.
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))Sulfo-NHS ester (Amine-reactive)12.0Yes (Disulfide bond)Water-soluble and cleavable, suitable for reversible crosslinking.
BMOE (Bismaleimidoethane)Maleimide (Sulfhydryl-reactive)8.0NoShort, sulfhydryl-specific crosslinker.

Table 2: Common Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Cleavable?Key Features
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (Amine-reactive)Maleimide (Sulfhydryl-reactive)8.3NoCommonly used for creating stable antibody-drug conjugates.[2]
Sulfo-SMCCSulfo-NHS ester (Amine-reactive)Maleimide (Sulfhydryl-reactive)8.3NoWater-soluble version of SMCC for aqueous-based conjugations.
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS ester (Amine-reactive)Pyridyldithiol (Sulfhydryl-reactive)6.8Yes (Disulfide bond)Forms a cleavable disulfide bond upon reaction with a sulfhydryl.
Sulfo-LC-SPDPSulfo-NHS ester (Amine-reactive)Pyridyldithiol (Sulfhydryl-reactive)9.9Yes (Disulfide bond)Water-soluble with a longer spacer arm than Sulfo-SPDP.
DBCO-PEG4-NHS esterNHS ester (Amine-reactive)DBCO (Azide-reactive)27.2NoUsed for copper-free click chemistry; the PEG spacer enhances solubility.

Visualizing Key Processes: Diagrams of Workflows and Mechanisms

Visual representations are invaluable for understanding the complex processes involving bifunctional linkers. The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

bifunctional_linker_classification cluster_main Classification of Bifunctional Linkers Bifunctional Linkers Bifunctional Linkers Homobifunctional Homobifunctional Bifunctional Linkers->Homobifunctional Identical reactive groups Heterobifunctional Heterobifunctional Bifunctional Linkers->Heterobifunctional Different reactive groups Photoreactive Photoreactive Heterobifunctional->Photoreactive Contains a photo-activatable group

Caption: A classification diagram of bifunctional linkers.

two_step_crosslinking_workflow cluster_workflow Two-Step Heterobifunctional Crosslinking Workflow start Start: Prepare Protein-NH2 and Protein-SH step1 Step 1: Activate Protein-NH2 with SMCC start->step1 step2 Remove excess SMCC via desalting column step1->step2 step3 Step 2: React maleimide-activated Protein-NH2 with Protein-SH step2->step3 step4 Quench reaction with excess sulfhydryl-containing reagent step3->step4 end End: Purified Protein-Protein Conjugate step4->end

Caption: A typical workflow for two-step heterobifunctional crosslinking.

protac_mechanism cluster_protac PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Warhead Linker E3 Ligase Ligand PROTAC:warhead->POI binds to PROTAC:ligand->E3 binds to PROTAC->Ternary Ub Ubiquitin Ternary->Ub facilitates ubiquitination of POI Proteasome Proteasome Ub->Proteasome targets POI for Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC molecule.

adc_characterization_workflow cluster_adc_char ADC Characterization Workflow start Start: Purified ADC Sample hic Hydrophobic Interaction Chromatography (HIC-HPLC) start->hic ms Mass Spectrometry (MS) start->ms dar Determine Drug-to-Antibody Ratio (DAR) hic->dar purity Assess Purity and Heterogeneity hic->purity ms->dar stability Evaluate in vitro/in vivo Stability ms->stability end End: Characterized ADC dar->end purity->end stability->end

Caption: A general workflow for the characterization of an ADC.

Experimental Protocols: Methodologies for Key Applications

The following sections provide detailed methodologies for common experimental procedures involving bifunctional linkers.

Protocol for Protein-Protein Crosslinking using DSS (Homobifunctional)

This protocol outlines the general steps for crosslinking interacting proteins in solution using the amine-reactive homobifunctional crosslinker, Disuccinimidyl suberate (DSS).

Materials:

  • Purified protein solution in an amine-free buffer (e.g., PBS, HEPES, MES) at pH 7.2-8.0.

  • DSS crosslinker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching buffer: 1 M Tris-HCl, pH 7.5.

  • Desalting column or dialysis cassette.

Procedure:

  • Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 25 mM.

  • Protein Sample Preparation: Prepare the protein sample in a suitable amine-free buffer. The optimal protein concentration is typically between 1-10 mg/mL.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-5 mM. A 20- to 50-fold molar excess of DSS to protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSS.

  • Removal of Excess Reagents: Remove excess crosslinker and quenching buffer by using a desalting column or by dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, and/or mass spectrometry.

Protocol for Two-Step Antibody-Enzyme Conjugation using SMCC (Heterobifunctional)

This protocol describes the conjugation of an enzyme to an antibody using the heterobifunctional crosslinker SMCC in a controlled, two-step process.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS), pH 7.2-7.5.

  • Enzyme with free sulfhydryl groups.

  • SMCC crosslinker.

  • Anhydrous DMSO or DMF.

  • Desalting columns.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or a buffer containing free cysteine.

Procedure:

Step 1: Activation of Antibody with SMCC

  • Prepare SMCC Stock Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

  • Antibody Modification: Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker: Remove non-reacted SMCC using a desalting column equilibrated with PBS.

Step 2: Conjugation of Maleimide-Activated Antibody with Enzyme

  • Enzyme Preparation: Ensure the enzyme has free sulfhydryl groups. If necessary, reduce disulfide bonds using a suitable reducing agent and subsequently remove the reducing agent using a desalting column.

  • Conjugation Reaction: Immediately add the sulfhydryl-containing enzyme to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the enzyme over the antibody is a typical starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol.

  • Purification: Purify the antibody-enzyme conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted enzyme and other byproducts.

General Protocol for the Synthesis of a PROTAC Bifunctional Linker

The synthesis of PROTACs often involves a modular approach where the warhead, linker, and E3 ligase ligand are synthesized separately and then coupled. The following is a generalized protocol for the synthesis of a PEG-based bifunctional linker with orthogonal reactive groups (e.g., an azide and a carboxylic acid) that can be used to connect the warhead and the E3 ligase ligand.

Materials:

  • Commercially available Boc-protected amino-PEG-acid.

  • Azido-acetic acid NHS ester.

  • DIPEA (N,N-Diisopropylethylamine).

  • DMF (Dimethylformamide).

  • TFA (Trifluoroacetic acid).

  • DCM (Dichloromethane).

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system).

Procedure:

  • Coupling of Azide Moiety: Dissolve the Boc-protected amino-PEG-acid in DMF. Add DIPEA and the azido-acetic acid NHS ester. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Remove the DMF under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography.

  • Boc Deprotection: Dissolve the purified product in a mixture of TFA and DCM. Stir at room temperature for 1-2 hours.

  • Final Purification: Remove the solvent under reduced pressure to yield the final bifunctional linker with a free amine and a carboxylic acid. The product can be further purified by reverse-phase HPLC if necessary.

Protocol for Characterization of Antibody-Drug Conjugates (ADCs) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs, particularly for determining the drug-to-antibody ratio (DAR).

Materials:

  • Purified ADC sample.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.). The area of each peak can be integrated to calculate the relative abundance of each species and the average DAR of the ADC sample.

Protocol for Mass Spectrometry Analysis of Cross-linked Proteins

Mass spectrometry (MS) is a critical tool for identifying cross-linked peptides and mapping protein-protein interaction sites.

Materials:

  • Cross-linked protein sample.

  • DTT (Dithiothreitol).

  • Iodoacetamide.

  • Trypsin.

  • LC-MS/MS system.

  • Cross-linking analysis software (e.g., MeroX, pLink).

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked protein sample by incubating with DTT. Subsequently, alkylate the free thiols by incubating with iodoacetamide in the dark.

  • Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. The software will identify pairs of peptides that are covalently linked by the crosslinker and pinpoint the specific amino acid residues involved in the crosslink.

Conclusion

Bifunctional linker molecules are indispensable tools in modern chemical biology and drug development. A thorough understanding of their fundamental properties, including the nature of their reactive groups and the characteristics of their spacer arms, is essential for the rational design of effective and safe bioconjugates. The quantitative data, visual diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of these versatile molecular architects. As the field continues to evolve, the innovative design and application of bifunctional linkers will undoubtedly pave the way for the next generation of targeted therapeutics and advanced research tools.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Fmoc-PEG5-NHBoc for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Fmoc-PEG5-NHBoc, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The polyethylene glycol (PEG) linker plays a crucial role in a PROTAC's efficacy, influencing its solubility, cell permeability, and the spatial orientation of the two ligands for optimal ternary complex formation. This protocol outlines a two-step synthetic route starting from commercially available amino-PEG5-amine, involving a selective mono-Boc protection followed by Fmoc protection of the remaining free amine. Detailed experimental procedures, reagent specifications, and data presentation are included to facilitate the successful synthesis and application of this key linker in PROTAC research and development.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Upon binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is a critical determinant of a PROTAC's success, affecting its physicochemical properties and biological activity. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[1][2][3] The this compound linker offers two orthogonal protecting groups, Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), allowing for the sequential and controlled attachment of the E3 ligase ligand and the POI ligand during PROTAC synthesis.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, enabling researchers to produce this valuable linker in-house for their PROTAC development programs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by coopting the ubiquitin-proteasome system (UPS), a fundamental cellular process for protein degradation. The following diagram illustrates the key steps in this pathway.

PROTAC_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (this compound linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details the two-stage synthesis of this compound, starting from the commercially available 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane (amino-PEG5-amine).

Stage 1: Synthesis of Boc-NH-PEG5-NH2 (Mono-Boc Protection)

This procedure is adapted from a general method for the selective mono-Boc protection of diamines.[4][5] The principle relies on the mono-protonation of the diamine with one equivalent of acid, which deactivates one amino group, allowing for the selective reaction of the other with di-tert-butyl dicarbonate (Boc)₂O.

Materials and Reagents:

ReagentSupplierPurity
1,17-Diamino-3,6,9,12,15-pentaoxaheptadecaneMajor Supplier≥95%
Hydrochloric acid (HCl) in dioxaneMajor Supplier4.0 M
Di-tert-butyl dicarbonate ((Boc)₂O)Major Supplier≥98%
Methanol (MeOH), anhydrousMajor Supplier≥99.8%
Diethyl ether, anhydrousMajor Supplier≥99%
Sodium hydroxide (NaOH)Major Supplier≥97%
Dichloromethane (DCM), anhydrousMajor Supplier≥99.8%
Sodium sulfate (Na₂SO₄), anhydrousMajor Supplier≥99%

Procedure:

  • Dissolve 1,17-diamino-3,6,9,12,15-pentaoxaheptadecane (1.0 eq) in anhydrous methanol (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4.0 M solution of HCl in dioxane (1.0 eq) dropwise while stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in anhydrous methanol dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of DCM:MeOH:NH₄OH 90:9:1).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted diamine and di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with a 1 M NaOH solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-NH-PEG5-NH₂ as a colorless to pale yellow oil.

Quantitative Data (Stage 1):

ParameterValue
Starting Material5.0 g (21.1 mmol)
(Boc)₂O4.6 g (21.1 mmol)
HCl in dioxane5.3 mL (21.1 mmol)
Methanol105 mL
Yield ~70-85%
Purity (by NMR) >95%
Stage 2: Synthesis of this compound

This step involves the protection of the remaining free amine of Boc-NH-PEG5-NH₂ with 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu).

Materials and Reagents:

ReagentSupplierPurity
Boc-NH-PEG5-NH₂From Stage 1>95%
9-Fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu)Major Supplier≥98%
N,N-Diisopropylethylamine (DIPEA)Major Supplier≥99%
Dichloromethane (DCM), anhydrousMajor Supplier≥99.8%
Saturated sodium bicarbonate (NaHCO₃) solutionLab Prepared-
BrineLab Prepared-
Sodium sulfate (Na₂SO₄), anhydrousMajor Supplier≥99%

Procedure:

  • Dissolve Boc-NH-PEG5-NH₂ (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add Fmoc-OSu (1.05 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexanes 1:1).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volumes) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid or viscous oil.

Quantitative Data (Stage 2):

ParameterValue
Starting Material3.8 g (10 mmol)
Fmoc-OSu3.54 g (10.5 mmol)
DIPEA2.6 mL (15 mmol)
Dichloromethane100 mL
Yield ~80-90%
Purity (by HPLC) >95%

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow cluster_workflow This compound Synthesis Start Start: Amino-PEG5-Amine Step1 Step 1: Mono-Boc Protection - HCl in Dioxane - (Boc)2O, MeOH Start->Step1 Intermediate Intermediate: Boc-NH-PEG5-NH2 Step1->Intermediate Step2 Step 2: Fmoc Protection - Fmoc-OSu, DIPEA, DCM Intermediate->Step2 Purification Purification (Flash Chromatography) Step2->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of the this compound linker, a critical component in the construction of effective PROTAC degraders. By following the outlined protocols, researchers can reliably produce this heterobifunctional linker with high purity and in good yield. The availability of this protocol will empower researchers to synthesize custom PROTACs and accelerate the discovery of novel therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Fmoc-PEG5-NHBoc Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG5-NHBoc is a heterobifunctional linker molecule widely employed in bioconjugation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3] Its structure incorporates a polyethylene glycol (PEG) spacer with five repeating units, flanked by two orthogonal protecting groups: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-butoxycarbonyl (Boc) group.[1] This unique design allows for the sequential and controlled conjugation of two different molecules, a crucial feature for the construction of complex bioconjugates.[1]

The PEG5 spacer enhances the solubility and bioavailability of the resulting conjugate while providing an optimal spatial separation of approximately 20.3 Å between the conjugated moieties. The orthogonal nature of the Fmoc and Boc protecting groups is central to the utility of this linker, enabling a two-step conjugation strategy. Typically, the Fmoc group is first removed to expose a primary amine for the attachment of the first molecule, followed by the removal of the Boc group to reveal another amine for the conjugation of the second molecule.

These application notes provide a comprehensive, step-by-step guide to the use of this compound in a typical bioconjugation workflow, including deprotection, activation, conjugation, purification, and characterization.

Data Presentation

Table 1: Orthogonal Deprotection Conditions for this compound
Protecting GroupCleavage ReagentSolventReaction TimeCompatibility
Fmoc 20% (v/v) PiperidineDMF30 minutesStable to acids
Boc 20-50% (v/v) TFADCM1-3 hoursStable to bases

Data synthesized from literature.

Table 2: Typical Reagent Stoichiometry for Amide Coupling
ReagentMolar Equivalents (relative to the limiting reactant)
Carboxylic Acid-containing Molecule1.0
Amine-containing Molecule (deprotected linker)1.1
HATU (Coupling Agent)1.2
DIPEA (Base)3.0

Based on common protocols for PROTAC synthesis.

Experimental Protocols

This section details the sequential steps for a typical bioconjugation experiment using this compound. The example workflow describes the conjugation of a carboxylic acid-containing molecule ("Molecule A-COOH") to the Fmoc-deprotected amine, followed by Boc deprotection and conjugation of a second molecule.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the primary amine.

Materials:

  • This compound

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the linker solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, precipitate the deprotected product, H2N-PEG5-NHBoc, by adding cold diethyl ether.

  • Centrifuge the mixture and decant the supernatant.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Amide Coupling of Molecule A to the Deprotected Linker

This protocol details the conjugation of a molecule containing a carboxylic acid to the newly exposed amine of the linker.

Materials:

  • H2N-PEG5-NHBoc (from Protocol 1)

  • Molecule A-COOH (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • 5% Lithium Chloride (LiCl) solution

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve Molecule A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of H2N-PEG5-NHBoc (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product, Molecule A-NH-PEG5-NHBoc, by flash column chromatography.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc group to expose the second primary amine for the subsequent conjugation step.

Materials:

  • Molecule A-NH-PEG5-NHBoc (from Protocol 2)

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (20-50% v/v in DCM)

Procedure:

  • Dissolve Molecule A-NH-PEG5-NHBoc in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TFA/DCM solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is the TFA salt of Molecule A-NH-PEG5-NH2.

Protocol 4: Purification of the Final Bioconjugate

Purification is critical to remove unreacted reagents and byproducts. The choice of method depends on the properties of the final conjugate.

Common Purification Techniques:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller unreacted molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying the final product based on hydrophobicity.

  • Dialysis/Buffer Exchange: Useful for removing small molecule impurities from large protein or antibody conjugates.

Protocol 5: Characterization of the Final Bioconjugate

The final product should be thoroughly characterized to confirm its identity, purity, and integrity.

Recommended Characterization Methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final conjugate.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of a protein or antibody after conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of smaller bioconjugates.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: First Conjugation cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Second Conjugation & Final Product Fmoc_Linker This compound Deprotection 20% Piperidine in DMF Fmoc_Linker->Deprotection Amine_Linker H2N-PEG5-NHBoc Deprotection->Amine_Linker Coupling_1 HATU, DIPEA in DMF Amine_Linker->Coupling_1 Molecule_A Molecule A-COOH Molecule_A->Coupling_1 Intermediate_1 Molecule A-NH-PEG5-NHBoc Coupling_1->Intermediate_1 Deprotection_2 TFA in DCM Intermediate_1->Deprotection_2 Intermediate_2 Molecule A-NH-PEG5-NH2 Deprotection_2->Intermediate_2 Coupling_2 Coupling Chemistry Intermediate_2->Coupling_2 Molecule_B Molecule B Molecule_B->Coupling_2 Final_Product Molecule A-Linker-Molecule B Coupling_2->Final_Product

Caption: Workflow for sequential bioconjugation using this compound.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Pathway cluster_Degradation Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitinated_Protein Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Protein Proteasome Proteasome Ubiquitinated_Protein->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Application Notes and Protocols for Fmoc-PEG5-NHBoc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG5-NHBoc is a heterobifunctional linker widely employed in solid-phase peptide synthesis (SPPS) and the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine for facile integration into standard Fmoc-based SPPS workflows, a five-unit polyethylene glycol (PEG) chain to enhance solubility and provide a flexible spacer, and a tert-butoxycarbonyl (Boc) protected terminal amine for subsequent conjugation.

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence on a solid support, its application in the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), and methods for cleavage, purification, and characterization of the final product.

Key Applications

  • PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.

  • Peptide Modification: Introduction of a PEGylated linker can improve the pharmacokinetic properties of peptides, such as increased solubility and half-life.

  • Bioconjugation: The terminal amine, after deprotection, allows for the conjugation of various molecules, including fluorescent dyes, biotin, or other labels.

Data Presentation

Table 1: Representative Resin Loading and Cleavage Yields
Resin TypeLinker Loading Capacity (mmol/g)Peptide/PROTACCleavage MethodCrude Purity (%)Overall Yield (%)
Rink Amide0.3 - 0.8Model Peptide-PEG595% TFA, 2.5% TIS, 2.5% H₂O>8570-80
ChemMatrix®0.2 - 0.6BRD4 PROTAC95% TFA, 2.5% TIS, 2.5% H₂O>8065-75

Note: Yields and purity are dependent on the specific peptide sequence, coupling efficiency at each step, and purification methods.

Table 2: Reagents for this compound Coupling
ReagentMolar Excess (relative to resin loading)Purpose
This compound1.5 - 3.0Linker incorporation
HBTU/HATU1.5 - 3.0Coupling activator
DIPEA/NMM3.0 - 6.0Base for activation
DMF-Solvent

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence on Rink Amide Resin

This protocol describes the manual coupling of this compound to a resin-bound peptide.

1. Resin Preparation:

  • Swell the Rink Amide resin (pre-loaded with the initial amino acid) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes and drain.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc removal.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and a coupling agent such as HBTU or HATU (2 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (4 equivalents) to the solution and pre-activate for 2-5 minutes.
  • Add the activated linker solution to the deprotected resin.
  • Agitate the mixture at room temperature for 2-4 hours.
  • Perform a Kaiser test to confirm complete coupling. A negative test (yellow color) indicates the absence of free primary amines.
  • If the coupling is incomplete, the coupling step can be repeated.

4. Capping (Optional):

  • To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
  • Wash the resin with DMF.

5. Continuation of Peptide Synthesis:

  • The Fmoc group on the PEG linker can now be deprotected using the same piperidine treatment to allow for the coupling of the next amino acid in the sequence.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the subsequent steps for synthesizing a PROTAC after the incorporation of the this compound linker. It is assumed that the peptide sequence containing the linker is already assembled on the resin.

1. Boc Deprotection of the Linker's Terminal Amine:

  • Wash the resin-bound peptide with dichloromethane (DCM).
  • Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM for 30-60 minutes to remove the Boc protecting group from the PEG linker's terminus.
  • Wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally with DMF.

2. Coupling of the E3 Ligase Ligand:

  • Activate a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide for recruiting cereblon) using HBTU/HATU and DIPEA in DMF, similar to the amino acid coupling step.
  • Add the activated ligand to the resin and allow it to react for 4-12 hours.
  • Monitor the reaction by taking a small sample of resin, cleaving the product, and analyzing by LC-MS.

3. Cleavage from Resin and Global Deprotection:

  • Wash the resin thoroughly with DMF and then DCM, and dry under vacuum.
  • Prepare a cleavage cocktail, typically 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.[1][2]
  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and incubate at room temperature for 2-3 hours with occasional agitation.[2]
  • Filter the resin and collect the filtrate containing the cleaved PROTAC.
  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

4. Precipitation and Purification:

  • Precipitate the crude PROTAC by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether.
  • Dry the crude product under vacuum.
  • Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Visualizations

BRD4 Degradation Signaling Pathway

BRD4_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Cellular_Machinery Cellular Machinery PROTAC BRD4 PROTAC (with PEG5 Linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Recruitment Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeting Degradation BRD4 Degradation Proteasome->Degradation Catalysis

Caption: Mechanism of BRD4 degradation by a PROTAC.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start Start: Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection1 Peptide_Coupling Amino Acid Couplings (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection1->Peptide_Coupling PEG_Coupling Couple this compound Peptide_Coupling->PEG_Coupling Fmoc_Deprotection2 Fmoc Deprotection PEG_Coupling->Fmoc_Deprotection2 Final_AA_Coupling Couple Final Amino Acid Fmoc_Deprotection2->Final_AA_Coupling Boc_Deprotection Boc Deprotection (TFA/DCM) Final_AA_Coupling->Boc_Deprotection E3_Ligand_Coupling Couple E3 Ligase Ligand (e.g., Pomalidomide derivative) Boc_Deprotection->E3_Ligand_Coupling Cleavage Cleavage from Resin (95% TFA Cocktail) E3_Ligand_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & NMR Analysis Purification->Characterization End Purified PROTAC Characterization->End

Caption: Solid-phase synthesis workflow for a PROTAC.

References

Application Notes and Protocols for Fmoc-PEG5-NHBoc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC. Polyethylene glycol (PEG) linkers are widely utilized to enhance the hydrophilicity and biocompatibility of ADCs, often leading to improved stability and reduced aggregation.[1][2][3]

This document provides detailed application notes and protocols for the use of Fmoc-PEG5-NHBoc, a heterobifunctional PEG linker, in the development of ADCs. This linker features two orthogonal protecting groups, a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, which allow for the sequential and controlled conjugation of a drug and an antibody. The PEG5 spacer provides a balance of hydrophilicity and defined length to optimize the performance of the resulting ADC.

Principle of the Method

The synthesis of an ADC using the this compound linker is a multi-step process that involves the sequential deprotection of the Fmoc and Boc groups to allow for the attachment of the cytotoxic drug and the antibody, respectively. The general workflow is as follows:

  • Fmoc Deprotection: The Fmoc group is removed from the linker to expose a primary amine.

  • Drug Conjugation: The cytotoxic drug, which typically has a reactive carboxyl group, is conjugated to the newly exposed amine on the linker via amide bond formation.

  • Boc Deprotection: The Boc group on the other end of the drug-linker conjugate is removed under acidic conditions to reveal another primary amine.

  • Antibody Conjugation: The drug-linker construct is then conjugated to the antibody. This can be achieved by activating the carboxyl groups on the antibody (e.g., on glutamic or aspartic acid residues) and reacting them with the amine on the drug-linker.

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated antibodies, free drug-linker, and other impurities. The purified ADC is then characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

The inclusion of a PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data from studies on PEGylated ADCs.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. This table illustrates the general trend of decreased clearance with increasing PEG linker length, plateauing around PEG8.[4]

Table 2: Influence of PEG Linker on ADC Hydrophilicity and Stability
Linker MoietyHIC Retention Time (min)Aggregation (%)
Non-PEGylated25.315.2
PEG422.18.5
PEG819.84.1
PEG1218.52.3

Representative data showing that increasing PEG length enhances hydrophilicity (shorter HIC retention time) and reduces aggregation.[1]

Table 3: Effect of Drug-to-Antibody Ratio (DAR) on In Vitro Cytotoxicity
ADC ConstructDARIC50 (nM)
ADC-PEG421.5
ADC-PEG440.8
ADC-PEG480.5
ADC-PEG821.8
ADC-PEG841.0
ADC-PEG880.6

Illustrative data demonstrating the general trend of increased potency with higher DAR values. The specific IC50 values are dependent on the cell line, payload, and antibody.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the synthesis of the drug-linker conjugate by first deprotecting the Fmoc group of this compound, followed by conjugation to a cytotoxic drug.

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid group (e.g., a derivative of MMAE or duocarmycin)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • N-Hydroxysuccinimide (NHS) or HOBt

  • Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Fmoc Deprotection: a. Dissolve this compound in DMF. b. Add a 20% solution of piperidine in DMF. c. Stir the reaction at room temperature for 30-60 minutes. d. Monitor the deprotection by TLC. e. Once complete, evaporate the solvent under reduced pressure. f. Co-evaporate with a suitable solvent like toluene to remove residual piperidine. The product is H2N-PEG5-NHBoc.

  • Drug Conjugation: a. Dissolve the cytotoxic drug and H2N-PEG5-NHBoc in anhydrous DMF. b. Add a coupling agent (e.g., DCC and NHS, or HBTU/HATU) and a base (e.g., DIEA). c. Stir the reaction at room temperature overnight. d. Monitor the reaction by TLC or LC-MS. e. Once the reaction is complete, filter to remove any precipitated urea (if using DCC). f. Purify the crude product by silica gel column chromatography to obtain the pure Drug-PEG5-NHBoc conjugate.

Protocol 2: Synthesis of the Antibody-Drug Conjugate

This protocol outlines the deprotection of the Boc group from the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody.

Materials:

  • Drug-PEG5-NHBoc conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (NHS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

  • Purification columns (e.g., Hydrophobic Interaction Chromatography - HIC, Size Exclusion Chromatography - SEC)

Procedure:

  • Boc Deprotection: a. Dissolve the Drug-PEG5-NHBoc conjugate in anhydrous DCM. b. Add TFA to the solution (typically 25-50% v/v). c. Stir the reaction at room temperature for 30-60 minutes. d. Monitor the deprotection by TLC or LC-MS. e. Once complete, remove the solvent and TFA under reduced pressure. The product is the Drug-PEG5-NH2 TFA salt.

  • Antibody Activation and Conjugation: a. Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., MES buffer, pH 6.0). b. In a separate tube, dissolve EDC and NHS in the same buffer. c. Add the EDC/NHS solution to the antibody solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature. d. Add the Drug-PEG5-NH2 (dissolved in a small amount of a compatible solvent like DMSO and diluted in the reaction buffer) to the activated antibody solution. A molar excess of the drug-linker is typically used. e. Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., PBS). f. Incubate the reaction for 2 hours at room temperature with gentle mixing. g. Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

Protocol 3: Purification and Characterization of the ADC

Materials:

  • Crude ADC solution

  • Hydrophobic Interaction Chromatography (HIC) system and column

  • Size Exclusion Chromatography (SEC) system and column

  • UV-Vis Spectrophotometer

  • LC-MS system

Procedure:

  • Purification: a. Hydrophobic Interaction Chromatography (HIC): Use HIC to separate ADC species with different drug-to-antibody ratios (DARs). Unconjugated antibody will elute first, followed by ADCs with increasing DAR values. b. Size Exclusion Chromatography (SEC): Use SEC as a polishing step to remove aggregates and any remaining small molecule impurities.

  • Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: i. UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug. ii. HIC: The relative peak areas from the HIC chromatogram can be used to calculate the average DAR. iii. LC-MS: Mass spectrometry of the intact or reduced ADC can provide a precise determination of the DAR and the distribution of different drug-loaded species. b. Purity and Aggregation Analysis: i. SEC: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregates, and fragments. c. Stability Assessment: i. Incubate the ADC under thermal or chemical stress conditions and monitor for changes in aggregation, fragmentation, and drug deconjugation over time using SEC and HIC/LC-MS.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Drug Conjugate Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Characterization Fmoc_Linker This compound Deprotect_Fmoc Fmoc Deprotection (Piperidine/DMF) Fmoc_Linker->Deprotect_Fmoc Amine_Linker H2N-PEG5-NHBoc Deprotect_Fmoc->Amine_Linker Couple_Drug Drug Conjugation (EDC/NHS or HBTU/HATU) Amine_Linker->Couple_Drug Drug Cytotoxic Drug (-COOH) Drug->Couple_Drug Drug_Linker_Boc Drug-PEG5-NHBoc Couple_Drug->Drug_Linker_Boc Deprotect_Boc Boc Deprotection (TFA/DCM) Drug_Linker_Boc->Deprotect_Boc Drug_Linker_Amine Drug-PEG5-NH2 Deprotect_Boc->Drug_Linker_Amine Conjugate_ADC Conjugation Drug_Linker_Amine->Conjugate_ADC Antibody Monoclonal Antibody (-COOH) Activate_Ab Antibody Activation (EDC/NHS) Antibody->Activate_Ab Activated_Ab Activated Antibody Activate_Ab->Activated_Ab Activated_Ab->Conjugate_ADC Crude_ADC Crude ADC Conjugate_ADC->Crude_ADC Purify_HIC HIC Purification Crude_ADC->Purify_HIC Purify_SEC SEC Purification Purify_HIC->Purify_SEC Pure_ADC Purified ADC Purify_SEC->Pure_ADC Characterize Characterization (DAR, Purity, Stability) Pure_ADC->Characterize ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage/ Antibody Degradation Free_Drug Free Cytotoxic Drug Drug_Release->Free_Drug Target Intracellular Target (e.g., DNA, Tubulin) Free_Drug->Target 5. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 6. Induction of Cell Death

References

Boc deprotection protocol for Fmoc-PEG5-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Selective Deprotection of the Boc Group from Fmoc-PEG5-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from this compound, a bifunctional linker commonly used in bioconjugation and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc protecting group is selectively cleaved under acidic conditions to reveal a primary amine, leaving the base-labile Fmoc group intact for subsequent synthetic modifications.[1][2] This application note outlines two standard protocols using Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl), respectively. It includes detailed experimental procedures, data presentation in tabular format for easy comparison, and troubleshooting guidelines.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3][4] In complex molecules with multiple functional groups, such as the PROTAC linker this compound, the orthogonal nature of the Boc and Fmoc protecting groups is essential. The Boc group can be selectively removed with acid, while the Fmoc group is cleaved with a base (e.g., piperidine). This allows for the sequential functionalization of the linker at either terminus.

This protocol focuses on the selective removal of the Boc group to yield Fmoc-PEG5-NH2, which can then be conjugated to other molecules, such as a Von Hippel-Lindau (VHL) E3 ligase ligand, via amide bond formation.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established three-step mechanism.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).

  • Fragmentation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine. The resulting amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Protocols

Two common and effective methods for Boc deprotection are presented below. The choice of method may depend on the scale of the reaction and the desired salt form of the final product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and widely used for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution (for workup to free amine)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Diethyl ether (for precipitation)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (e.g., 20-50% v/v solution in DCM) to the stirred solution. For example, a 1:1 mixture of DCM and TFA can be used.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. The crude product is the trifluoroacetate salt of the amine.

Work-up to Obtain Free Amine (Optional):

  • Dissolve the crude residue in DCM.

  • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of NaHCO3 to neutralize the TFA.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to yield the deprotected free amine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol is also very efficient and often results in the precipitation of the product as a hydrochloride salt, simplifying purification.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Buchner funnel and filter flask

  • Vacuum line or pump

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the 4M HCl in 1,4-dioxane solution (a 5-10 fold molar excess of HCl is typical).

  • Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, add anhydrous diethyl ether to the mixture to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • Dry the product under high vacuum. The product is the hydrochloride salt of the amine.

Data Presentation

The following table summarizes and compares the key parameters of the two deprotection protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/DioxaneReference(s)
Acid Reagent Trifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM (v/v)4M HCl in Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours30 - 60 minutes
Work-up Evaporation, optional basic washPrecipitation/Filtration
Product Form TFA salt (crude), Free amine (after work-up)HCl salt
Typical Yield >90%>90%

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product prep_substrate Dissolve this compound in appropriate solvent (DCM or none) cool Cool to 0°C (TFA method only) prep_substrate->cool TFA Method add_reagent Add acid reagent to substrate prep_substrate->add_reagent HCl Method prep_reagent Prepare Acid Reagent (TFA/DCM or HCl/Dioxane) cool->add_reagent stir Stir at specified temperature and time add_reagent->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor workup_tfa Evaporate solvent and excess TFA monitor->workup_tfa TFA Method Complete workup_hcl Precipitate with ether & filter solid monitor->workup_hcl HCl Method Complete neutralize Optional: Neutralize with NaHCO3 (aq) workup_tfa->neutralize product_tfa_salt TFA Salt workup_tfa->product_tfa_salt product_hcl_salt HCl Salt workup_hcl->product_hcl_salt extract Extract with organic solvent neutralize->extract product_free_amine Free Amine extract->product_free_amine

Caption: General workflow for Boc deprotection.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient acid or reaction time.Add more acid or increase the reaction time. Confirm reagent quality.
Side Product Formation The tert-butyl cation intermediate may alkylate other nucleophiles.Add a scavenger like anisole or thioanisole to the reaction mixture.
Loss of Fmoc Group Reaction conditions are too harsh or prolonged; acid is not pure.Ensure the use of high-purity acid and do not exceed recommended reaction times. Monitor the reaction closely.
Difficulty isolating product Product is soluble in the precipitation solvent (ether).Concentrate the reaction mixture to a smaller volume before adding ether. Try a different anti-solvent like pentane or hexane.
Product is an oil, not a solid Residual solvent or inherent property of the PEGylated amine salt.Triturate the oil with cold diethyl ether. If it remains an oil, use it directly in the next step after drying under high vacuum.

Safety Precautions

  • Trifluoroacetic Acid (TFA) is highly corrosive and toxic. It can cause severe skin burns and eye damage. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile gloves may not be sufficient; use appropriate chemical-resistant gloves), safety goggles, and a lab coat.

  • Hydrogen Chloride (HCl) in Dioxane is also corrosive and toxic. Dioxane is a suspected carcinogen. All handling should be performed in a fume hood with appropriate PPE.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize inhalation by working in a fume hood.

  • The deprotection reaction releases carbon dioxide and isobutylene gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

References

Application Notes and Protocols for Coupling Fmoc-PEG5-NHBoc to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the chemical coupling of Fmoc-PEG5-NHBoc to a substrate containing a primary amine. This bifunctional polyethylene glycol (PEG) linker is a valuable tool in bioconjugation, drug delivery, and proteomics. The presence of two distinct protecting groups, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group, allows for a sequential and controlled conjugation strategy. This enables the precise attachment of different molecules to each end of the PEG spacer, which can improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

The protocols outlined below describe the deprotection of the Fmoc group to reveal a primary amine, followed by the coupling of this amine to a carboxyl group on a target molecule. An alternative protocol for coupling a pre-activated Fmoc-PEG5-N-hydroxysuccinimide (NHS) ester to a primary amine is also provided.

Chemical Structures and Reaction Scheme

The core of this protocol involves a two-step process:

  • Fmoc Deprotection: The Fmoc group is removed from the PEG linker using a mild base, typically piperidine, to expose a primary amine.

  • Amide Bond Formation: The newly exposed amine on the PEG linker is then coupled to a carboxylic acid on the target molecule using a coupling agent to form a stable amide bond.

Alternatively, if starting with an NHS ester-activated PEG linker, the coupling to a primary amine is a direct, one-step process.

Data Presentation

The efficiency of the coupling reaction is highly dependent on the chosen coupling reagent and reaction conditions. The following tables provide a summary of typical yields and reaction times for common coupling reagents used in amide bond formation.

Table 1: Comparison of Common Peptide Coupling Reagent Efficiency

Coupling ReagentAdditiveBaseSolventReaction Time (min)Typical Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
COMU NoneDIPEADMF15-30>99
EDC HOBtNoneDMF/DCM60-120~90-95
DCC HOBtNoneDMF/DCM60-120~90-95

Data synthesized from multiple sources for model peptide synthesis, which is analogous to the coupling of the PEG linker. Yields can vary based on the specific substrate and conditions.[1][2]

Table 2: Fmoc Deprotection Efficiency with Piperidine

Piperidine Concentration in DMFReaction Time (min)Deprotection Efficiency (%)
20% (v/v)5>99
20% (v/v)10>99
5% (v/v)3>99

Fmoc deprotection is typically a very rapid and quantitative reaction.[3][4]

Experimental Protocols

Protocol 1: Two-Step Coupling via Fmoc Deprotection and Amide Bond Formation

This protocol is suitable when starting with this compound and coupling it to a molecule containing a carboxylic acid.

Materials:

  • This compound

  • Molecule with a primary amine (Substrate-NH2)

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon supply for inert atmosphere

Workflow Diagram:

G cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Amide Coupling A Dissolve this compound in anhydrous DMF B Add 20% piperidine in DMF A->B C Stir at room temperature (15-30 min) B->C D Precipitate with cold diethyl ether and wash C->D E Dry the deprotected H2N-PEG5-NHBoc D->E I Add dissolved H2N-PEG5-NHBoc E->I Add deprotected PEG F Dissolve Substrate-COOH in anhydrous DMF G Add coupling reagent (e.g., HATU) and base (DIPEA) F->G H Stir to activate (5-10 min) G->H H->I J Stir at room temperature (2-4 hours to overnight) I->J K Purify the conjugate J->K

Caption: Workflow for the two-step coupling of this compound.

Procedure:

Step 1: Fmoc Deprotection

  • Dissolve this compound (1 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture. A 10-fold molar excess of piperidine is recommended.

  • Stir the reaction mixture at room temperature for 15-30 minutes. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Once the reaction is complete, precipitate the deprotected H2N-PEG5-NHBoc by adding the reaction mixture dropwise to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash it several times with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.

  • Dry the resulting white solid under vacuum.

Step 2: Amide Coupling

  • In a separate reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing substrate (1 equivalent) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 5-10 minutes to activate the carboxylic acid.

  • Dissolve the deprotected H2N-PEG5-NHBoc from Step 1 in a minimal amount of anhydrous DMF.

  • Add the solution of the deprotected PEG linker to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. The reaction time can vary from 2-4 hours to overnight depending on the substrates and coupling reagent used. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the final conjugate can be purified by standard chromatographic techniques such as reverse-phase HPLC.

Protocol 2: One-Step Coupling using Fmoc-PEG5-NHS Ester

This protocol is applicable when using a pre-activated Fmoc-PEG5-NHS ester to couple to a primary amine on the substrate.

Materials:

  • Fmoc-PEG5-NHS ester

  • Molecule with a primary amine (Substrate-NH2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 7.2-8.5)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Workflow Diagram:

G cluster_coupling NHS Ester Coupling A Dissolve Substrate-NH2 in reaction buffer (pH 7.2-8.5) C Add NHS ester solution to the Substrate-NH2 solution A->C B Dissolve Fmoc-PEG5-NHS ester in DMF or DMSO B->C D Incubate at room temperature (1-2 hours) C->D E Purify the conjugate D->E

Caption: Workflow for NHS ester coupling.

Procedure:

  • Dissolve the amine-containing substrate in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5). The optimal pH for NHS ester coupling is between 7.2 and 8.5.[5] Buffers containing primary amines, such as Tris, should be avoided as they will compete in the reaction.

  • Prepare a stock solution of the Fmoc-PEG5-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Add the Fmoc-PEG5-NHS ester solution to the substrate solution. A 5- to 10-fold molar excess of the NHS ester is typically used to ensure efficient coupling, as hydrolysis of the NHS ester is a competing reaction in aqueous buffers.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC.

  • Once the reaction is complete, the resulting conjugate can be purified using methods appropriate for the specific molecule, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC, to remove unreacted PEG linker and N-hydroxysuccinimide byproduct.

Subsequent Deprotection of the Boc Group

After the initial coupling, the Boc-protected amine at the other end of the PEG linker can be deprotected to allow for further conjugation.

Procedure:

  • Dissolve the Boc-protected conjugate in a solution of trifluoroacetic acid (TFA). A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to act as a scavenger for the released tert-butyl cations.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected product with cold diethyl ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield Inefficient activation of carboxylic acidUse a more efficient coupling reagent like HATU or COMU. Ensure all reagents and solvents are anhydrous.
Hydrolysis of NHS esterPerform the reaction at a slightly lower pH (7.2-7.5). Use a higher molar excess of the NHS ester. Ensure the NHS ester is dissolved in anhydrous solvent immediately before use.
Steric hindranceIncrease reaction time and/or temperature.
Incomplete Fmoc Deprotection Insufficient piperidine or reaction timeEnsure at least a 10-fold molar excess of piperidine is used. Extend the reaction time to 30 minutes.
Side Product Formation Racemization during couplingUse an additive such as HOBt or HOAt with carbodiimide coupling agents. Use onium salt-based reagents like HATU or HBTU which are known to suppress racemization.
Reaction with non-target aminesEnsure the reaction buffer for NHS ester coupling is free of primary amines (e.g., Tris).

Conclusion

The this compound linker provides a versatile platform for the synthesis of complex bioconjugates. The orthogonal protecting groups allow for a controlled, stepwise addition of different molecular entities. By selecting the appropriate coupling strategy and optimizing reaction conditions, researchers can achieve high yields and purity in their desired conjugates, facilitating advancements in drug development and various scientific fields.

References

Fmoc-PEG5-NHBoc: Application Notes and Protocols for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-PEG5-NHBoc, a heterobifunctional polyethylene glycol (PEG) linker, in click chemistry applications. Detailed protocols for key experimental procedures are provided to guide researchers in utilizing this versatile linker for the synthesis of bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable tool in bioconjugation and drug discovery. Its structure comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected terminal amine. This arrangement allows for the sequential and orthogonal deprotection and functionalization of either end of the PEG linker. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates.

The primary application of this compound in the context of click chemistry is as a precursor to introduce a reactive handle, either an azide or an alkyne, for subsequent conjugation to a molecule of interest. This is particularly relevant in the construction of PROTACs, where a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Click chemistry, known for its high efficiency, specificity, and biocompatibility, is an ideal method for this conjugation step. The most common click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.

Key Applications

  • PROTAC Synthesis: this compound is a key building block for creating the linker component of PROTACs. The bifunctional nature of the linker allows for the attachment of a protein-targeting ligand at one end and an E3 ligase ligand at the other.

  • Peptide Modification and PEGylation: This linker can be used for the site-specific PEGylation of peptides to improve their solubility, stability, and pharmacokinetic profiles.

  • Antibody-Drug Conjugate (ADC) Development: While less common, the principles can be applied to the development of ADCs, where a cytotoxic drug is linked to an antibody for targeted delivery.

  • Bioconjugation: Generally, it is used to form stable linkages between various biomolecules, such as proteins, antibodies, and peptides.[1]

Experimental Protocols

The following protocols outline the necessary steps to utilize this compound in a typical click chemistry workflow. This involves the selective deprotection of the Fmoc or Boc group, followed by functionalization to introduce a click chemistry handle (e.g., an azide or alkyne), and finally the click reaction itself.

Protocol 1: Selective Fmoc Deprotection

This procedure removes the Fmoc group to reveal a free amine, which can then be functionalized.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M. Equip the flask with a magnetic stir bar and a septum.

  • Flush the flask with an inert atmosphere.

  • Deprotection Reaction: While stirring the solution at room temperature, add piperidine to a final concentration of 20% (v/v).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

    • Redissolve the residue in DCM.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, H₂N-PEG5-NHBoc.

Quantitative Data Summary: Fmoc Deprotection

SubstrateDeprotection ReagentSolventReaction TimeTemperatureTypical YieldPurity (by HPLC)
Fmoc-Amino Acid Ester (Representative)20% Piperidine in DMFDMF30 minRoom Temp.>95%>98%
Fmoc-PEG-Amine20% Piperidine in DMFDMF30-60 minRoom Temp.>90%>97%
Protocol 2: Selective Boc Deprotection

This procedure removes the Boc group, leaving the Fmoc group intact for further functionalization.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Deprotection Reaction: Slowly add TFA to the solution (typically 25-50% v/v).

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting product, Fmoc-HN-PEG5-NH₂·TFA, can often be used in the next step without further purification. If necessary, the TFA salt can be neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Quantitative Data Summary: Boc Deprotection

SubstrateDeprotection ReagentSolventReaction TimeTemperatureTypical Yield
Boc-protected Amine (General)25% TFA in DCMDCM1-2 hRoom Temp.Quantitative
Boc-protected Amino Acid50% TFA in DCMDCM30 minRoom Temp.>95%
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between an azide-functionalized molecule and an alkyne-functionalized molecule. One of these components would be derived from the deprotected this compound linker after its functionalization with either an azide or alkyne group.

Materials:

  • Azide-functionalized molecule (1.0 equivalent)

  • Alkyne-functionalized molecule (1.0-1.2 equivalents)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in water or DMSO/water)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO, t-BuOH, or DMF)

  • Reaction vessel

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.

  • Add the copper(II) sulfate solution to a final concentration of 0.1-1 mol%.

  • Add the ligand (THPTA or TBTA) in a 1:5 molar ratio to the copper sulfate.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times that of the copper sulfate.

  • Reaction: Stir the reaction mixture at room temperature for 1-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification: The desired product can be purified by standard chromatographic techniques, such as reversed-phase HPLC.

Quantitative Data Summary: CuAAC Reaction

Reaction TypeReactantsCatalyst SystemSolventReaction TimeTemperatureTypical Yield
PROTAC SynthesisAzide-linker, Alkyne-ligandCuSO₄/Sodium Ascorbate/TBTADMF/H₂O4-12 hRoom Temp.55-90%
Peptide ConjugationAzide-peptide, Alkyne-PEGCuSO₄/Sodium Ascorbate/THPTAt-BuOH/H₂O1-4 hRoom Temp.>90%

Visualizations

G cluster_deprotection Deprotection & Functionalization cluster_click Click Chemistry Conjugation Fmoc_PEG5_NHBoc This compound H2N_PEG5_NHBoc H2N-PEG5-NHBoc Fmoc_PEG5_NHBoc->H2N_PEG5_NHBoc Piperidine/DMF Fmoc_PEG5_NH2 Fmoc-HN-PEG5-NH2 Fmoc_PEG5_NHBoc->Fmoc_PEG5_NH2 TFA/DCM Azide_Alkyne_Linker Azide or Alkyne Functionalized Linker H2N_PEG5_NHBoc->Azide_Alkyne_Linker Azide/Alkyne Introduction Fmoc_PEG5_NH2->Azide_Alkyne_Linker Azide/Alkyne Introduction Final_Conjugate Final Conjugate (e.g., PROTAC) Azide_Alkyne_Linker->Final_Conjugate Molecule_A Molecule A (e.g., Protein Ligand) Molecule_A->Final_Conjugate Molecule_B Molecule B (e.g., E3 Ligase Ligand) Molecule_B->Final_Conjugate

Caption: Workflow for utilizing this compound in click chemistry.

PROTAC_MoA cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand Protein of Interest Ligand Linker PEG Linker (from this compound) POI_Ligand->Linker POI Target Protein (Protein of Interest) POI_Ligand->POI Binds E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Binds Proteasome Proteasome POI->Proteasome Enters for Degradation Ub Ubiquitin E3_Ligase->Ub Recruits & Transfers Ub->POI Tags for Degradation

Caption: PROTAC mechanism of action facilitated by a PEG linker.

References

Application Notes and Protocols for Incorporating Fmoc-PEG5-NHBoc into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic radius, which in turn can lead to a longer circulation half-life, improved solubility and stability, and reduced immunogenicity.[1][2] This document provides detailed application notes and protocols for the incorporation of a discrete PEG linker, Fmoc-PEG5-NHBoc, into peptide sequences using solid-phase peptide synthesis (SPPS).

This compound is a heterobifunctional linker featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine for step-wise addition during standard Fmoc-based SPPS, and a tert-butyloxycarbonyl (Boc) protected terminal amine. This design allows for the site-specific incorporation of a PEGylated moiety with a terminal amine that can be deprotected in the final cleavage step, making it available for further conjugation or to simply exist as a free amine.

Key Applications

The incorporation of this compound into peptide sequences is particularly beneficial for:

  • Prolonging Plasma Half-Life: Increasing the hydrodynamic size of a peptide can reduce its renal clearance, thereby extending its time in circulation.[3]

  • Improving Solubility: The hydrophilic nature of the PEG chain can significantly enhance the solubility of hydrophobic peptides.

  • Reducing Immunogenicity: The PEG chain can mask epitopes on the peptide, reducing its potential to elicit an immune response.

  • Enhancing Stability: PEGylation can protect peptides from proteolytic degradation.[1][4]

  • Facilitating Further Conjugation: The terminal Boc-protected amine, once deprotected, provides a handle for the attachment of other molecules, such as fluorescent dyes, targeting ligands, or cytotoxic agents.

Data Presentation: Enhanced Pharmacokinetics of a PEGylated GLP-1 Analogue

The following table summarizes a comparative analysis of a native Glucagon-like peptide-1 (GLP-1) analogue and its PEGylated counterpart, demonstrating the significant impact of PEGylation on key pharmacokinetic parameters.

ParameterNative GLP-1 AnaloguePEGylated GLP-1 AnalogueFold Increase
In vitro half-life (DPP-IV degradation) 15.5 min770 min~50x
In vivo half-life (intravenous) ~5 min~80 min~16x
Mean Plasma Residence Time (subcutaneous) ~60 min~192 min~3.2x

Data adapted from a study on PEGylated GLP-1 analogues.

Experimental Protocols

This section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The example workflow will be the synthesis of a PEGylated Glucagon-Like Peptide-1 (GLP-1) analogue.

Materials and Reagents
  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Protocol 1: Solid-Phase Peptide Synthesis of a PEGylated GLP-1 Analogue

This protocol outlines the manual synthesis of a generic PEGylated GLP-1 analogue on a 0.1 mmol scale.

  • Resin Swelling:

    • Place 0.1 mmol of Fmoc-Rink Amide resin in a reaction vessel.

    • Add 10 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 0.5 mmol of the first Fmoc-amino acid and 0.5 mmol of OxymaPure® in 5 mL of DMF.

    • Add 0.5 mmol of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the GLP-1 sequence.

  • Incorporation of this compound:

    • After the final amino acid of the peptide sequence has been coupled and its Fmoc group removed, proceed with the coupling of the PEG linker.

    • Dissolve 0.3 mmol of this compound and 0.3 mmol of OxymaPure® in 5 mL of DMF.

    • Add 0.3 mmol of DIC and pre-activate for 5 minutes.

    • Add the activated PEG linker solution to the resin.

    • Due to the potential for steric hindrance, extend the coupling time to 4-6 hours or overnight at room temperature.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Final Fmoc Deprotection:

    • Perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection

This protocol describes the simultaneous cleavage of the PEGylated peptide from the resin and the removal of the Boc and other acid-labile side-chain protecting groups.

  • Resin Preparation:

    • Wash the peptide-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 0.1 mmol of resin, prepare 10 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours. The solution will typically change color.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube.

    • Wash the resin with an additional 2 mL of TFA and combine the filtrates.

    • Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Analysis:

    • Confirm the identity and purity of the PEGylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

Experimental Workflow: Synthesis of a PEGylated GLP-1 Analogue

G start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 coupling 3. Iterative Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) deprotect1->coupling deprotect2 4. Final Amino Acid Fmoc Deprotection coupling->deprotect2 Repeat n times peg_coupling 5. This compound Coupling (DIC, Oxyma, extended time) deprotect2->peg_coupling deprotect3 6. Final Fmoc Deprotection peg_coupling->deprotect3 cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) deprotect3->cleavage precipitate 8. Precipitation (Cold Diethyl Ether) cleavage->precipitate purify 9. Purification (RP-HPLC) precipitate->purify analyze 10. Analysis (MS, HPLC) purify->analyze end_product Final Product: PEGylated GLP-1 Analogue analyze->end_product

Caption: Workflow for the solid-phase synthesis of a PEGylated GLP-1 analogue.

Signaling Pathway: GLP-1 Receptor Activation

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand GLP-1 Analogue receptor GLP-1 Receptor (GPCR) ligand->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates insulin_secretion ↑ Insulin Secretion pka->insulin_secretion gene_transcription ↑ Gene Transcription (e.g., Insulin) pka->gene_transcription beta_cell ↑ β-cell Proliferation ↓ β-cell Apoptosis pka->beta_cell epac2->insulin_secretion

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

References

Application Notes and Protocols for the Experimental Use of Fmoc-PEG5-NHBoc in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG5-NHBoc is a versatile, heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) chain, and a tert-butoxycarbonyl (Boc) protecting group. This unique structure allows for the sequential and controlled conjugation of two different molecular entities, a crucial feature in the construction of complex therapeutic agents.[2]

The PEGylated nature of the linker enhances the solubility and bioavailability of the final drug conjugate.[2] The Fmoc and Boc protecting groups offer orthogonal protection of the terminal amine functionalities, enabling selective deprotection and conjugation, which is a significant advantage in multi-step synthetic processes.

Physicochemical and Biocompatibility Data

The rational design of drug delivery systems relies on the physicochemical properties of their components. The PEG5 linker in this compound imparts favorable characteristics for biological applications.

PropertyValue/CharacteristicSource
Linker Length 20.3 Å
Predicted logP -1.2
Hydration Free Energy Each ethylene glycol unit contributes -0.8 kcal/mol.
Flexibility The PEG5 chain has 12 rotatable bonds, allowing for adaptive positioning of conjugated ligands.
Immunogenicity The intermediate length of the PEG5 chain is designed to minimize the generation of anti-PEG antibodies.
Solubility The hydrophilic PEG spacer increases solubility in aqueous media.

Experimental Protocols

The following protocols are generalized templates for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for PROTAC Synthesis

This protocol outlines the sequential conjugation of a ligand for an E3 ubiquitin ligase and a ligand for a protein of interest (POI) to the this compound linker.

Step 1: Fmoc Deprotection and Conjugation of the First Ligand

  • Fmoc Deprotection:

    • Dissolve this compound in a solution of 20% piperidine in dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 30 minutes to 1 hour.

    • Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the piperidine and DMF under reduced pressure. The resulting amine-PEG5-NHBoc is often used directly in the next step.

  • Amide Coupling of the First Ligand (e.g., E3 Ligase Ligand with a carboxylic acid moiety):

    • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected amine-PEG5-NHBoc (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the product can be purified by flash column chromatography or preparative HPLC.

Step 2: Boc Deprotection and Conjugation of the Second Ligand

  • Boc Deprotection:

    • Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used directly in the next step as its TFA salt.

  • Amide Coupling of the Second Ligand (e.g., POI Ligand with a carboxylic acid moiety):

    • Follow the amide coupling procedure described in Step 1, using the deprotected product from the previous step and the POI ligand as the coupling partners.

    • Purify the final PROTAC molecule by preparative HPLC.

Hypothetical In Vitro Evaluation Protocol for a Synthesized PROTAC

This protocol describes a general workflow for assessing the biological activity of a newly synthesized PROTAC.

  • Cell Culture:

    • Culture a human cell line known to express the target protein of interest (e.g., a cancer cell line) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Western Blot Analysis for Protein Degradation:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of protein degradation.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.

    • Calculate the IC50 value (the concentration of the PROTAC that inhibits cell growth by 50%).

Illustrative Data

Note: The following data are hypothetical and for illustrative purposes only, as specific experimental data for a complete drug delivery system using this compound was not available in the search results. These tables are intended to provide a template for presenting experimental findings.

Table 1: Illustrative Reaction Yields for PROTAC Synthesis

StepReactionStarting MaterialsProductHypothetical Yield (%)
1Fmoc Deprotection & Amide CouplingThis compound, E3 Ligand-COOHE3 Ligand-PEG5-NHBoc75
2Boc Deprotection & Amide CouplingE3 Ligand-PEG5-NHBoc, POI Ligand-COOHFinal PROTAC60

Table 2: Illustrative In Vitro Efficacy of a Hypothetical PROTAC

Cell LineTarget ProteinPROTAC Concentration (nM)Protein Degradation (%)IC50 (nM)
Cancer Cell Line AProtein X108525
Cancer Cell Line AProtein X1009525
Normal Cell Line BProtein X100<10>1000

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Second Ligand Conjugation Fmoc_PEG_NHBoc This compound Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_PEG_NHBoc->Deprotection1 Amine_PEG_NHBoc H2N-PEG5-NHBoc Deprotection1->Amine_PEG_NHBoc Coupling1 Amide Coupling (HATU, DIPEA) Amine_PEG_NHBoc->Coupling1 Ligand1 E3 Ligase Ligand (with -COOH) Ligand1->Coupling1 Product1 E3 Ligand-PEG5-NHBoc Coupling1->Product1 Deprotection2 Boc Deprotection (TFA/DCM) Product1->Deprotection2 Amine_Product1 E3 Ligand-PEG5-NH2 Deprotection2->Amine_Product1 Coupling2 Amide Coupling (HATU, DIPEA) Amine_Product1->Coupling2 Ligand2 POI Ligand (with -COOH) Ligand2->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2 Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Transfers Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable tool for the construction of sophisticated drug delivery systems, particularly PROTACs. Its well-defined structure, with orthogonal protecting groups and a biocompatible PEG linker, provides a high degree of control and flexibility in the synthesis of bifunctional molecules. The provided protocols offer a general framework for the use of this compound in the laboratory, and the illustrative data and visualizations serve as a guide for the design and evaluation of novel targeted therapeutics. Further research and publication of specific applications of this linker will undoubtedly contribute to the growing field of targeted protein degradation and personalized medicine.

References

Troubleshooting & Optimization

troubleshooting low yield in Fmoc-PEG5-NHBoc synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Fmoc-PEG5-NHBoc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the solution-phase synthesis of this important bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound in solution-phase?

A1: The synthesis of this compound from the corresponding diamino-PEG5 starting material is a two-step protection process. The key is the sequential and selective protection of the two primary amine termini. A common approach involves first performing a mono-Boc protection of the diamino-PEG5, followed by the Fmoc protection of the remaining free amine.

Q2: Why is my overall yield of this compound consistently low?

A2: Low overall yield is a common issue and can arise from several factors throughout the synthesis. The primary culprits are often incomplete reactions in either the Boc or Fmoc protection steps, and the formation of side products that are difficult to separate. Over-protection (di-Boc or di-Fmoc) or the reaction of protecting group reagents with solvents or moisture can significantly reduce the yield of the desired product. Purification steps can also contribute to product loss.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of both protection steps. The starting diamine, the mono-protected intermediates, and the final di-protected product will have different polarities and thus different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used to track the consumption of starting materials and the formation of the product and any byproducts.

Q4: What are the critical quality attributes of the reagents to ensure a successful synthesis?

A4: The purity of all reagents is crucial. The diamino-PEG5 should be of high purity and free from lower or higher PEG oligomers. Fmoc-Cl is sensitive to moisture and can hydrolyze to fluorenemethanol, which can complicate purification.[1] Boc-anhydride should also be of high quality. Anhydrous solvents are critical to prevent the hydrolysis of the protecting group reagents.

Troubleshooting Guide: Low Yield and Side Product Formation

Low yields in the synthesis of this compound are frequently linked to incomplete reactions or the formation of undesired side products. This guide provides a structured approach to identifying and resolving these common issues.

Problem 1: Low yield of mono-Boc protected intermediate (H₂N-PEG₅-NHBoc)

This is a critical step as the formation of the di-Boc protected side product will reduce the amount of material available for the subsequent Fmoc protection.

Possible Cause Recommended Solution
Formation of di-Boc-PEG₅-NHBoc Carefully control the stoichiometry of Boc-anhydride. A slight excess of the diamino-PEG5 can be used to favor mono-protection. The slow addition of Boc-anhydride to a solution of the diamine at a low temperature (e.g., 0 °C) can also minimize the formation of the di-protected product.
Incomplete Reaction Ensure adequate reaction time and temperature. Monitor the reaction by TLC or HPLC until the starting diamine is consumed. If the reaction stalls, a slight increase in temperature or the addition of a catalyst like DMAP (in catalytic amounts) might be necessary. However, be cautious as DMAP can also promote di-protection.
Hydrolysis of Boc-anhydride Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the Boc-anhydride.
Poor Solubility of Starting Material If the diamino-PEG5 has poor solubility in the chosen solvent, consider a co-solvent system. Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane are common choices.
Problem 2: Low yield of the final product (Fmoc-PEG₅-NHBoc)

Issues in this step can arise from problems with the mono-Boc intermediate or the Fmoc protection reaction itself.

Possible Cause Recommended Solution
Formation of di-Fmoc-PEG₅-NH₂ This can occur if there is residual diamino-PEG5 in your mono-Boc protected intermediate. Ensure the purification of the H₂N-PEG₅-NHBoc intermediate is thorough to remove any unreacted starting material.
Incomplete Fmoc Protection Ensure the stoichiometry of Fmoc-Cl or Fmoc-OSu is appropriate (a slight excess may be needed). The reaction is typically run in the presence of a mild base like sodium bicarbonate or triethylamine to neutralize the HCl or succinimide byproduct. Monitor the reaction by TLC to ensure full conversion of the mono-Boc intermediate.
Hydrolysis of Fmoc-Cl Fmoc-Cl is highly sensitive to moisture and can hydrolyze to fluorenemethanol.[1] Use anhydrous solvents and perform the reaction under an inert atmosphere. If significant fluorenemethanol is observed, purification by column chromatography will be necessary.
Side reactions with the Boc group The Boc group is stable under the basic conditions typically used for Fmoc protection. However, prolonged exposure to strong bases or high temperatures should be avoided.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol outlines a general solution-phase synthesis strategy. Optimization of stoichiometry, reaction times, and purification methods may be necessary.

Step 1: Synthesis of Boc-NH-PEG5-NH₂

  • Dissolution: Dissolve diamino-pentaethylene glycol in a suitable anhydrous solvent (e.g., Dichloromethane - DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Boc-anhydride (typically 0.8-0.9 equivalents relative to the diamine) in the same anhydrous solvent.

  • Reaction: Add the Boc-anhydride solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting diamine and the appearance of the mono- and di-Boc protected products.

  • Work-up and Purification: Once the reaction is complete (or has reached an optimal ratio of mono- to di-protected product), quench the reaction with water or a dilute aqueous solution of a mild acid. Extract the product into an organic solvent. The mono-Boc protected product is then purified from the unreacted diamine and the di-Boc protected byproduct, typically by silica gel column chromatography.

Step 2: Synthesis of Fmoc-NH-PEG5-NHBoc

  • Dissolution: Dissolve the purified Boc-NH-PEG5-NH₂ and a mild base (e.g., sodium bicarbonate or triethylamine, ~1.5-2.0 equivalents) in an anhydrous solvent (e.g., DCM or a mixture of Dioxane and water) under an inert atmosphere.

  • Reagent Addition: Dissolve Fmoc-Cl or Fmoc-OSu (typically 1.0-1.2 equivalents) in the same solvent and add it to the solution of the amine.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting amine is fully consumed.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final this compound.

Quantitative Data Summary

The following table provides an overview of typical reaction parameters and expected yields. Please note that actual yields may vary depending on the specific reaction conditions, scale, and purification efficiency.

Reaction Step Key Reagents Typical Solvent Reaction Time Typical Yield Primary Side Products
Mono-Boc Protection Diamino-PEG5, Boc-anhydrideDCM, THF, or Dioxane2-12 hours40-60%Di-Boc-PEG5-NH₂
Fmoc Protection Boc-NH-PEG5-NH₂, Fmoc-Cl/Fmoc-OSu, BaseDCM or Dioxane/Water1-4 hours70-90%Fluorenemethanol (from Fmoc-Cl hydrolysis)

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Fmoc Protection cluster_purification Final Purification A H₂N-PEG₅-NH₂ C H₂N-PEG₅-NHBoc A->C Slow Addition D Boc-NH-PEG₅-NHBoc (Side Product) A->D Excess Boc-anhydride B Boc-anhydride B->C B->D E H₂N-PEG₅-NHBoc C->E Purification G Fmoc-NH-PEG₅-NHBoc E->G F Fmoc-Cl / Fmoc-OSu F->G H Crude Product G->H I Pure Fmoc-NH-PEG₅-NHBoc H->I Column Chromatography

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield cluster_analysis Initial Analysis cluster_solutions Problem & Solution Pathways Start Low Overall Yield Analyze_TLC_HPLC Analyze crude product by TLC/HPLC/MS Start->Analyze_TLC_HPLC Identify_Problem Identify main issue Analyze_TLC_HPLC->Identify_Problem Incomplete_Rxn Incomplete Reaction Identify_Problem->Incomplete_Rxn Unreacted Starting Material Side_Products Excess Side Products Identify_Problem->Side_Products Multiple Impurity Peaks Purification_Loss High Purification Loss Identify_Problem->Purification_Loss Low recovery after column Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent stoichiometry - Ensure anhydrous conditions Incomplete_Rxn->Optimize_Conditions Modify_Stoichiometry Modify Stoichiometry: - Slow addition of protecting group - Use slight excess of amine Side_Products->Modify_Stoichiometry Optimize_Purification Optimize Purification: - Choose appropriate solvent system - Check for product degradation on silica Purification_Loss->Optimize_Purification

Caption: Troubleshooting logic for low yield.

References

common side reactions with Fmoc-PEG5-NHBoc and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-PEG5-NHBoc in chemical synthesis, particularly in the context of peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. This structure makes it a valuable tool in solid-phase peptide synthesis (SPPS) and for the construction of PROTACs. In PROTACs, the PEG linker serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The PEG component often enhances the solubility and cell permeability of the resulting conjugate.

Q2: What are the most common side reactions encountered when using this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?

While this compound is a versatile linker, its use in SPPS can be associated with common side reactions inherent to the Fmoc chemistry. These include:

  • Aspartimide Formation: This is a significant side reaction that can occur when an aspartic acid (Asp) residue is present in the peptide sequence. The backbone amide nitrogen can attack the side-chain ester of Asp under the basic conditions of Fmoc deprotection (e.g., piperidine treatment), leading to a cyclic imide. This can result in racemization and the formation of difficult-to-separate β- and iso-aspartyl peptide impurities.

  • Diketopiperazine (DKP) Formation: This side reaction leads to the cleavage of the N-terminal dipeptide from the resin. It is particularly problematic for sequences containing proline or other residues prone to cyclization at the N-terminus.

  • Racemization: The basic conditions used for Fmoc deprotection can cause the epimerization of optically active amino acids, especially at the C-terminus or for sensitive residues like cysteine and histidine.

  • Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. The PEG linker in this compound can help to mitigate this by increasing the solubility of the growing chain.

Q3: Is the Boc protecting group on this compound stable during the repeated Fmoc deprotection steps with piperidine?

The Boc group is generally stable to the basic conditions used for Fmoc deprotection, such as 20% piperidine in DMF. The orthogonality of the acid-labile Boc group and the base-labile Fmoc group is a cornerstone of modern peptide synthesis. However, prolonged or repeated exposure to strongly basic conditions could potentially lead to a low level of Boc deprotection, although this is not a commonly reported major side reaction under standard Fmoc-SPPS protocols. It is crucial to adhere to optimized deprotection times to minimize any potential for Boc group cleavage.

Q4: Are the ether bonds in the PEG5 linker stable to the conditions of Fmoc-SPPS?

The ether linkages within the polyethylene glycol (PEG) chain are generally stable to the reagents and conditions used in Fmoc-based solid-phase peptide synthesis, including repeated treatments with 20% piperidine in DMF for Fmoc deprotection and the acidic conditions of final cleavage from the resin (e.g., using trifluoroacetic acid - TFA).

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of this compound

Symptoms:

  • Positive Kaiser test (indicating free amines) after the coupling step.

  • Presence of deletion sequences (missing the PEG linker) in the final product upon analysis by mass spectrometry.

  • Low overall yield of the final product.

Potential Causes and Solutions:

Root Cause Mitigation Strategy
Steric Hindrance The bulky nature of the this compound linker can sometimes lead to slower coupling kinetics. Extend the coupling time (e.g., to 2-4 hours or overnight). Consider performing a double coupling step.
Suboptimal Activation Ensure the use of a suitable and efficient coupling reagent. For sterically hindered couplings, reagents like HATU, HCTU, or COMU are often more effective than carbodiimides like DIC alone. Ensure the coupling reagents are fresh and anhydrous.
Aggregation of the Resin-Bound Peptide If coupling to a growing peptide chain, the peptide itself may be aggregated, hindering access of the linker. Swell the resin adequately in the synthesis solvent (e.g., DMF or NMP) before coupling. Consider using a solvent mixture known to disrupt aggregation, such as DMF with a small percentage of DMSO.
Inadequate Reagent Stoichiometry Use a sufficient excess of the this compound linker and coupling reagents (typically 1.5 to 3 equivalents relative to the resin loading).
Issue 2: Formation of Unexpected Side Products

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude product.

  • Mass spectrometry data showing masses that do not correspond to the expected product or known common side products.

Potential Causes and Solutions:

Root Cause Mitigation Strategy
Incomplete Fmoc Deprotection Prior to Coupling If the Fmoc group from the preceding amino acid is not completely removed, the this compound will not couple, leading to a deletion sequence. Ensure complete Fmoc deprotection by using a sufficient deprotection time and fresh piperidine solution. Monitor the deprotection using a colorimetric test like the chloranil test.
Side Reactions During Fmoc Deprotection of the PEG Linker While the PEG chain is generally stable, prolonged exposure to strong bases could theoretically lead to side reactions. Adhere to standard Fmoc deprotection times (e.g., two treatments of 5-10 minutes with 20% piperidine in DMF).
Impurity in the Commercial this compound Reagent Always use high-purity reagents. If in doubt, analyze the starting material by HPLC and mass spectrometry to confirm its identity and purity.

Experimental Protocols

Protocol 1: Standard Coupling of this compound to a Resin-Bound Amine
  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for at least 30 minutes.

  • Reagent Preparation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and a coupling reagent such as HATU (1.95 equivalents) in DMF.

  • Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4 equivalents) to the solution from step 2 and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the reaction mixture at room temperature for at least 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or perform a second coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection of the PEG-Linker
  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes at room temperature.

  • Drain and Repeat: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle with this compound resin Resin with Free Amine coupling Coupling: - this compound - HATU/DIPEA - DMF resin->coupling wash1 DMF Wash coupling->wash1 deprotection Fmoc Deprotection: 20% Piperidine/DMF wash1->deprotection wash2 DMF Wash deprotection->wash2 next_aa Ready for Next Amino Acid Coupling wash2->next_aa

Caption: A typical workflow for incorporating this compound in SPPS.

troubleshooting_logic start Low Yield or Impure Product check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling check_deprotection Check Fmoc Deprotection (Chloranil Test) check_coupling->check_deprotection Negative incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_reagents Verify Reagent Purity (HPLC/MS) check_deprotection->check_reagents Negative incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Positive impure_reagent Impure Starting Material check_reagents->impure_reagent Impure optimize_coupling Optimize Coupling: - Extend time - Double couple - Change reagent incomplete_coupling->optimize_coupling optimize_deprotection Optimize Deprotection: - Extend time - Fresh reagent incomplete_deprotection->optimize_deprotection replace_reagent Source High-Purity Reagent impure_reagent->replace_reagent

Caption: A logical troubleshooting workflow for synthesis issues.

improving solubility of Fmoc-PEG5-NHBoc in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-PEG5-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this versatile linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments, with a focus on improving solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule containing a polyethylene glycol (PEG) spacer.[1] It features two protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, which protect two different amine functionalities.[1] The PEG5 spacer enhances the compound's aqueous solubility and provides a flexible bridge between conjugated molecules.[1][2][3] Its primary applications are in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the general solubility properties of this compound?

The PEG component of this compound makes it inherently more water-soluble than similar alkyl linkers. It is reported to have an aqueous solubility of greater than 50 mg/mL. It is also soluble in many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), chloroform, and methylene chloride. However, the terminal Fmoc and Boc groups are hydrophobic and can sometimes limit solubility in purely aqueous solutions, especially at high concentrations or in certain buffer conditions.

Q3: How do the Fmoc and Boc protecting groups affect solubility?

The Fmoc group is a large, aromatic, and hydrophobic moiety. Similarly, the Boc group is also hydrophobic. The presence of these groups on the PEG linker can decrease its overall water solubility compared to an unprotected PEG molecule of similar size. Problems with solubility are more pronounced with bulky protecting groups, which can lead to poor solvation in standard solvents.

Q4: Under what conditions are the Fmoc and Boc groups typically removed?

The Fmoc and Boc groups are designed for orthogonal deprotection, meaning one can be removed without affecting the other.

  • Fmoc deprotection: The Fmoc group is base-labile and is typically removed using a solution of 20% piperidine in DMF.

  • Boc deprotection: The Boc group is acid-labile and is removed using a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

Troubleshooting Guide: Solubility Issues in Aqueous Solutions

Issue: My this compound is not dissolving well in my aqueous buffer.

This is a common issue that can arise due to several factors, including concentration, buffer composition, and temperature. Below are some steps to troubleshoot and improve solubility.

Initial Troubleshooting Steps
  • Visual Inspection: Observe the solution. Is it cloudy, or is there visible precipitate? This will help determine if you have a solubility or a precipitation issue.

  • Check Concentration: You may be attempting to dissolve the compound above its solubility limit in your specific buffer. Try preparing a more dilute solution.

  • pH of the Solution: The pH of your aqueous solution can influence the charge state of any ionizable groups, potentially affecting solubility. Although this compound itself is not strongly ionizable, this can be a factor in complex buffer systems.

Workflow for Improving Solubility

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound solubility issue check_conc Is the concentration too high? start->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes check_solvent Is a purely aqueous solvent necessary? check_conc->check_solvent No lower_conc->check_solvent add_cosolvent Add a water-miscible organic co-solvent (e.g., DMSO, DMF) check_solvent->add_cosolvent No physical_aids Apply physical dissolution aids check_solvent->physical_aids Yes add_cosolvent->physical_aids sonicate Sonicate the solution physical_aids->sonicate warm Gently warm the solution sonicate->warm check_success Is the compound dissolved? warm->check_success success Proceed with experiment check_success->success Yes fail Consider alternative linker or experimental design check_success->fail No G cluster_1 Sequential Conjugation Workflow start Start: this compound deprotection_choice Choose deprotection strategy start->deprotection_choice fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) deprotection_choice->fmoc_deprotection Fmoc first boc_deprotection Boc Deprotection (e.g., TFA/DCM) deprotection_choice->boc_deprotection Boc first conjugation1 Conjugate to first molecule via free amine fmoc_deprotection->conjugation1 conjugation2 Conjugate to first molecule via free amine boc_deprotection->conjugation2 second_deprotection_f Boc Deprotection conjugation1->second_deprotection_f second_deprotection_b Fmoc Deprotection conjugation2->second_deprotection_b final_conjugation_f Conjugate to second molecule second_deprotection_f->final_conjugation_f final_conjugation_b Conjugate to second molecule second_deprotection_b->final_conjugation_b end Final Bioconjugate final_conjugation_f->end final_conjugation_b->end

References

Technical Support Center: Strategies for Efficient Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Fmoc deprotection?

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS.[1] It proceeds via a base-catalyzed β-elimination mechanism.[2][3] A mild base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[2][3] This leads to the elimination of the highly reactive dibenzofulvene (DBF) intermediate, which is then trapped by the secondary amine to form a stable adduct, driving the reaction to completion.

Q2: What are the signs of incomplete Fmoc deprotection and what are the consequences?

Incomplete deprotection is the failure to fully remove the Fmoc group from the N-terminal amine. This results in the inability of the next amino acid to couple, leading to the formation of deletion sequences, which can be challenging to separate from the target peptide, thereby reducing the overall yield and purity.

Detection Methods:

  • Kaiser Test (Ninhydrin Test): A qualitative colorimetric test performed on a few resin beads. A yellow/brown color indicates a negative result, suggesting the Fmoc group is still attached. A positive result (dark blue) signifies the presence of free primary amines and successful deprotection. This test is not reliable for N-terminal proline residues.

  • UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the DBF-piperidine adduct in the filtrate, typically around 301-312 nm. A slow or prolonged release of this adduct indicates incomplete or difficult deprotection.

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide by HPLC will reveal unexpected peaks corresponding to deletion sequences. MALDI-TOF MS can then be used to identify the masses of these deletion peptides.

Q3: My Kaiser test is yellow after deprotection. What should I do?

A yellow Kaiser test indicates that the Fmoc group has not been removed. The immediate action is to repeat the deprotection step. If the problem persists, consider extending the deprotection time or using a stronger deprotection solution.

Q4: What causes incomplete deprotection and how can it be resolved?

Several factors can lead to incomplete Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group. This is common in sequences with repeating hydrophobic residues.

  • Steric Hindrance: Bulky amino acid side chains near the N-terminus can sterically hinder the approach of the deprotection reagent.

  • Suboptimal Reagents: Degraded or impure piperidine can reduce deprotection efficiency.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent accessibility to the growing peptide chains.

Troubleshooting Strategies:

  • Extend Deprotection Time: Increase the duration of the deprotection step or perform a second deprotection.

  • Use a Stronger Base: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution. DBU is a strong, non-nucleophilic base that can enhance deprotection efficiency, especially for sterically hindered residues.

  • Change Solvent: For hydrophobic sequences prone to aggregation, switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt secondary structures.

  • Elevated Temperature: Performing the synthesis at a higher temperature can help break up aggregates.

Q5: What are the most common side reactions during Fmoc deprotection, and how can they be minimized?

The basic conditions required for Fmoc deprotection can promote several side reactions:

  • Aspartimide Formation: This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides. It is particularly problematic for Asp-Xxx sequences where Xxx is Gly, Asn, or Ser.

  • Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, leading to its cleavage from the resin. This is common for sequences containing proline or other residues prone to cyclization.

  • Racemization: The basic conditions can lead to the epimerization of optically active amino acids, especially Cysteine and Histidine.

  • Dibenzofulvene (DBF) Adducts: The reactive DBF intermediate can form adducts with nucleophilic side chains, particularly Trp, Cys, and His, if not efficiently scavenged by the deprotection base.

Data Presentation: Deprotection Reagents and Conditions

Reagent/MixtureTypical ConcentrationTypical TimeAdvantagesDisadvantages
Piperidine 20% in DMF5-20 minEffective and widely used.Can cause aspartimide formation and other base-catalyzed side reactions.
4-Methylpiperidine (4MP) 20% in DMF5-20 minSimilar efficacy to piperidine, potentially with reduced side reactions in some cases.Still a piperidine derivative, so similar issues can arise.
Piperazine (PZ) 5-10% in DMF/NMP5-10 minWeaker base, reduces the rate of base-catalyzed side reactions like aspartimide formation.Less efficient than piperidine, often used in combination with DBU.
DBU 1-2% in DMF/NMP< 5 minStrong, non-nucleophilic base; very efficient.Does not scavenge DBF, requiring an added scavenger or extensive washing. Can catalyze racemization.
Piperidine/DBU 20% Piperidine + 1-2% DBU in DMF3-10 minIncreased efficiency for difficult sequences.Increased risk of base-catalyzed side reactions.
Piperazine/DBU 5% Piperazine + 2% DBU in DMF< 5 minRapid and efficient deprotection, considered a safer alternative to piperidine.Requires careful optimization.

Experimental Protocols

Standard Fmoc Deprotection Protocol
  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Recommended): Perform a second, shorter deprotection (e.g., 5-10 minutes) with fresh reagent to ensure completeness.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling.

Protocol for Minimizing Aspartimide Formation
  • Prepare Deprotection Solution: Use a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences highly prone to aspartimide formation, add 1% formic acid to this solution.

  • Deprotection: Treat the resin with the deprotection solution and agitate for 5-10 minutes.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF before proceeding to the next coupling step.

Kaiser (Ninhydrin) Test Protocol
  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/Brown Beads/Solution: Negative result, indicating incomplete deprotection.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Intermediate Carbanion Intermediate Proton_Abstraction->Intermediate Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide-Resin (Free Amine) Elimination->Free_Amine DBF->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Problem Detected: Incomplete Deprotection (e.g., Yellow Kaiser Test) Check_Reagents Verify Reagent Quality (e.g., fresh piperidine solution) Start->Check_Reagents Repeat_Step Repeat Deprotection Step Check_Reagents->Repeat_Step Re_evaluate Re-evaluate with Kaiser Test Repeat_Step->Re_evaluate Modify_Protocol Modify Deprotection Protocol Re_evaluate->Modify_Protocol Test Negative Success Problem Resolved: Proceed to Coupling Re_evaluate->Success Test Positive Extend_Time Increase Deprotection Time or Perform Double Deprotection Modify_Protocol->Extend_Time Add_DBU Add 1-2% DBU to Piperidine Solution Modify_Protocol->Add_DBU Change_Solvent Switch to NMP or Add Chaotropic Agents Modify_Protocol->Change_Solvent Failure Problem Persists: Consider Sequence-Specific Issues/Aggregation Modify_Protocol->Failure If all fail Extend_Time->Repeat_Step Add_DBU->Repeat_Step Change_Solvent->Repeat_Step

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Aspartimide_Formation Peptide Peptide with Asp(OtBu) Deprotonation Backbone N-H Deprotonation Peptide->Deprotonation Base Base (e.g., Piperidine) Base->Deprotonation Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide Ring) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide α-Aspartyl Peptide (Desired Product) Hydrolysis->Alpha_Peptide α-attack Beta_Peptide β-Aspartyl Peptide (Side Product) Hydrolysis->Beta_Peptide β-attack Iso_Peptide iso-Aspartyl Peptide (Side Product) Hydrolysis->Iso_Peptide β-attack

Caption: Side reaction pathway for aspartimide formation.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-PEG5-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis of peptides incorporating the Fmoc-PEG5-NHBoc linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be part of a peptide sequence prone to aggregation?

A1: this compound is a bifunctional linker molecule commonly used in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). It consists of:

  • An Fmoc (fluorenylmethyloxycarbonyl) group, which is a base-labile protecting group for the N-terminus, standard in solid-phase peptide synthesis (SPPS).

  • A PEG5 (pentaethylene glycol) spacer, which is a flexible and hydrophilic chain. The PEG linker is primarily included to enhance the solubility and bioavailability of the final peptide conjugate.[1][2]

  • A Boc (tert-butyloxycarbonyl) group, an acid-labile protecting group for an amine functionality.

While the PEG chain itself is designed to increase solubility, aggregation during SPPS is a phenomenon highly dependent on the entire peptide sequence.[3][4] The growing peptide chain, even with a PEG linker, can form secondary structures like β-sheets through intermolecular hydrogen bonding, leading to aggregation.[3] Hydrophobic amino acid stretches elsewhere in the sequence are a primary cause of this issue.

Q2: How can I visually identify if my peptide is aggregating on the resin during synthesis?

A2: On-resin aggregation can manifest in several ways:

  • Resin Shrinking: A significant decrease in the swollen volume of the peptidyl-resin is a classic sign of aggregation. The inter-chain hydrogen bonding causes the resin beads to collapse.

  • Poor Reaction Kinetics: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become slow or fail to complete.

  • Unreliable Monitoring Tests: Standard colorimetric tests for free amines, such as the Kaiser or TNBS test, may give false-negative results. This occurs because the aggregated peptide chains can physically block the reagents from accessing unreacted amino groups on the resin.

  • Altered Deprotection Profile: In continuous-flow synthesizers, aggregation is often indicated by a flattened and broadened UV absorbance profile during the Fmoc deprotection step.

Q3: Can the this compound linker itself contribute to aggregation?

A3: While the hydrophilic PEG component is intended to combat aggregation, the overall structure of the linker and the attached peptide sequence are key. The Fmoc and Boc protecting groups are bulky and possess hydrophobic characteristics which can contribute to aggregation, especially in sequences that are already prone to it. However, the primary driver of aggregation is typically the amino acid sequence of the peptide itself rather than a short, flexible PEG linker.

Q4: At what point during the synthesis is aggregation most likely to occur?

A4: Aggregation is generally not a significant issue before the fifth or sixth amino acid residue has been coupled. It becomes more prevalent as the peptide chain elongates, particularly with sequences containing contiguous hydrophobic residues.

Troubleshooting Guide for On-Resin Aggregation

Issue 1: Poor Resin Swelling and Incomplete Fmoc Deprotection
  • Symptom: The resin bed volume has visibly decreased, and monitoring indicates that the Fmoc group is not being completely removed by the standard piperidine treatment.

  • Cause: Intermolecular hydrogen bonding between peptide chains is causing the resin to collapse, preventing the deprotection reagent from efficiently accessing the N-terminal Fmoc groups.

  • Solutions:

StrategyDescription
Solvent Modification Switch from Dimethylformamide (DMF) to a more polar, structure-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF containing 10-25% Dimethyl Sulfoxide (DMSO).
Elevated Temperature Perform the deprotection and/or coupling steps at an elevated temperature (e.g., 50-75°C). The increased thermal energy helps to disrupt secondary structures.
Chaotropic Salt Wash Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF, to break up hydrogen bonds. It is crucial to wash the resin thoroughly with DMF afterward to remove the salt.
Microwave Irradiation Utilize a microwave peptide synthesizer. Microwave energy can efficiently break apart aggregates and accelerate both deprotection and coupling reactions.
Issue 2: Incomplete Amino Acid Coupling
  • Symptom: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines. Mass spectrometry of the final crude product reveals deletion sequences.

  • Cause: Steric hindrance from the aggregated peptide chains is preventing the activated amino acid from reaching the N-terminus of the growing peptide on the resin.

  • Solutions:

StrategyDescription
Double Coupling After the initial coupling reaction, drain the vessel, wash with DMF, and perform a second coupling with a fresh solution of activated amino acid. This can help drive the reaction to completion.
Enhanced Activation Use a more potent coupling reagent. If you are using a carbodiimide-based activator, switching to a uronium/aminium salt like HATU or HBTU may improve efficiency.
Incorporate Structure-Breaking Residues If the synthesis is being re-attempted, proactively insert "structure-breaking" elements into the peptide sequence. Pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) can be used to introduce a "kink" in the peptide backbone, disrupting β-sheet formation. Alternatively, Dmb/Hmb-protected amino acids can be incorporated to sterically block hydrogen bond formation.
Use "Magic Mixture" For extremely difficult sequences, a solvent system known as the "Magic Mixture" (DCM/DMF/NMP 1:1:1, with 1% Triton X-100 and 2 M ethylenecarbonate) can be used for the coupling step at elevated temperatures (e.g., 55°C).

Summary of Anti-Aggregation Strategies

The following table summarizes the qualitative impact of various strategies on improving the synthesis of aggregation-prone peptides.

StrategyPrimary MechanismKey AdvantageTypical Application
NMP or DMSO/DMF Solvents Disrupts secondary structuresSimple to implementMild to moderate aggregation
Elevated Temperature Provides energy to break H-bondsIncreases reaction kineticsDifficult coupling/deprotection steps
Chaotropic Salt Washes Disrupts H-bond networksEffective at breaking existing aggregatesPre-coupling treatment for difficult steps
Microwave Synthesis Thermal and non-thermal energy transferDramatically reduces reaction times and aggregationRoutine and difficult sequences
Pseudoproline Dipeptides Introduces a "kink" in the backboneHighly effective prevention of β-sheetsProactive insertion at Ser/Thr residues
Dmb/Hmb Amino Acids Sterically blocks backbone H-bondsApplicable to any residue, especially GlyProactive insertion every 6-7 residues

Key Experimental Protocols

Protocol 1: Chaotropic Salt Wash (Manual Synthesis)

This protocol is used to disrupt existing aggregation on the resin immediately before a difficult coupling step.

  • Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin. Agitate for 2 minutes and drain. Repeat this wash step one more time.

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can interfere with coupling reagents.

  • Coupling: Proceed immediately with the standard protocol for amino acid activation and coupling.

Protocol 2: Incorporation of a Pseudoproline Dipeptide (Manual Synthesis)

This protocol describes how to incorporate a commercially available pseudoproline dipeptide into a sequence.

  • Resin Preparation: After deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (5 equivalents relative to resin loading) and an activating agent (e.g., HATU, 5 equivalents) in a minimum volume of DMF or NMP.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (10 equivalents) to the activation solution and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the reaction mixture for 1-2 hours.

  • Monitoring and Washing: Check for completion of the coupling using the TNBS test. Once complete, wash the resin thoroughly with DMF before proceeding to the next deprotection step.

  • Restoration: The native Serine or Threonine residue is automatically regenerated during the final trifluoroacetic acid (TFA) cleavage step.

Protocol 3: Microwave-Assisted Coupling

This protocol provides a general guideline for a coupling cycle using a microwave peptide synthesizer.

  • Programming: Program the synthesizer with the peptide sequence and select a method that applies microwave energy during both deprotection and coupling steps.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF with microwave irradiation at a set temperature (e.g., 75°C) for 3-5 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Add the pre-activated Fmoc-amino acid solution to the resin. Irradiate with microwaves at a set temperature (e.g., 75-90°C) for 5-10 minutes. For difficult couplings, this time can be extended.

  • Final Steps: After the final residue is coupled, perform a final deprotection and wash the peptide-resin before cleavage and purification.

Logical Workflow for Troubleshooting Aggregation

The following diagram outlines a logical workflow for diagnosing and addressing peptide aggregation during solid-phase synthesis.

Aggregation_Troubleshooting start Start Synthesis observe Observe Signs of Aggregation? (Resin Shrinking, Poor Kinetics) start->observe proactive Proactive Strategy (Long or Hydrophobic Sequence) start->proactive Consider for 'difficult' sequences reactive Reactive Strategy observe->reactive Yes synthesis_ok Continue Synthesis observe->synthesis_ok No use_pseudo Incorporate Pseudoproline or Dmb/Hmb Residues proactive->use_pseudo use_mw Use Microwave Synthesis from the start proactive->use_mw use_pseudo->start use_mw->start change_solvent Switch to NMP or add DMSO reactive->change_solvent chaotropic Use Chaotropic Salt Wash reactive->chaotropic elevate_temp Increase Reaction Temperature reactive->elevate_temp double_couple Perform Double Coupling reactive->double_couple change_solvent->synthesis_ok chaotropic->synthesis_ok elevate_temp->synthesis_ok double_couple->synthesis_ok synthesis_ok->observe end Synthesis Complete synthesis_ok->end Final Cycle

Caption: Troubleshooting workflow for peptide aggregation during SPPS.

References

impact of reaction time on Fmoc-PEG5-NHBoc coupling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-PEG5-NHBoc coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this PEGylated linker in solid-phase peptide synthesis (SPPS) and bioconjugation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, providing potential causes and recommended solutions to enhance reaction efficiency.

Issue Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test (Incomplete Coupling) 1. Insufficient Reaction Time: The coupling reaction may not have proceeded to completion due to the steric hindrance of the PEG linker.[1][2] 2. Suboptimal Activation: The carboxylic acid of the linker may not be fully activated.[1] 3. Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for this sterically demanding linker.[1][2] 4. Resin Aggregation: The peptide-resin may aggregate, making the N-terminal amine less accessible.1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 2-4 hours, or even overnight for particularly difficult couplings. 2. Perform a Double Coupling: After the initial coupling and a thorough wash, repeat the coupling step with a fresh solution of activated this compound. 3. Use a More Potent Coupling Reagent: Switch to a stronger activating agent such as HATU, HCTU, or PyBOP, which are known to be more effective for sterically hindered couplings. 4. Elevate Temperature: Cautiously increase the reaction temperature to 30-40°C to improve the reaction rate, being mindful of potential side reactions.
Low Yield of Final Product 1. Incomplete Fmoc Deprotection: The Fmoc group from the preceding amino acid may not have been completely removed, preventing coupling. 2. Poor Reagent Solubility: The this compound or coupling reagents may have poor solubility in the reaction solvent.1. Optimize Deprotection: Ensure complete Fmoc removal by using fresh deprotection solution (e.g., 20% piperidine in DMF) and extending the deprotection time if necessary. 2. Improve Solubility: Use high-quality, anhydrous solvents like DMF or NMP to ensure all reagents are fully dissolved.
Presence of Deletion Sequences Incomplete Coupling of this compound: Unreacted N-terminal amines are capped in the subsequent step, leading to truncated sequences.Implement the solutions for a positive Kaiser test, with a strong recommendation for double coupling and the use of a potent coupling reagent like HATU.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for this compound coupling?

A1: The optimal reaction time can vary depending on the specific peptide sequence, resin, and coupling reagents used. Due to the steric hindrance from the PEG chain, a standard 1-2 hour coupling time may be insufficient. It is recommended to monitor the reaction using a Kaiser test. If the test is positive after the initial time, extend the coupling period to 2-4 hours or consider an overnight reaction.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered linkers like this compound, potent uronium/aminium or phosphonium salt-based coupling reagents are highly recommended. Reagents such as HATU, HCTU, and PyBOP are often more effective than standard carbodiimide activators like DIC/HOBt. HATU, in particular, is frequently cited for its high reactivity in difficult couplings.

Q3: Can I perform a double coupling for this compound?

A3: Yes, a double coupling is a highly recommended strategy to ensure complete reaction. After the first coupling, thoroughly wash the resin with DMF to remove unreacted reagents and byproducts before adding a fresh solution of activated this compound.

Q4: How does reaction temperature affect the coupling efficiency?

A4: Gently elevating the temperature to 30-40°C can increase the reaction rate and improve coupling efficiency for sterically hindered molecules. However, this should be done with caution as higher temperatures can also increase the risk of side reactions, such as racemization.

Q5: What are potential side reactions with prolonged coupling times for PEGylated linkers?

A5: While extending the reaction time is a common strategy to improve efficiency, prolonged exposure to the basic conditions of the coupling reaction can potentially lead to racemization of the activated amino acid. It is crucial to find a balance between achieving complete coupling and minimizing these potential side reactions.

Data on Reaction Time and Coupling Efficiency

The following table provides representative data on how reaction time can influence the coupling efficiency of a sterically hindered linker like this compound when using a potent coupling reagent such as HATU. Note that these are typical values and actual results may vary.

Reaction Time (hours)Coupling ReagentExpected Coupling Efficiency (%)Notes
1HATU85 - 95%A standard initial coupling time. May be insufficient for complete reaction.
2HATU95 - 98%Often sufficient for many sequences.
4HATU> 99%Recommended for difficult or sterically hindered couplings.
Overnight (~16 hours)HATU> 99.5%Can be used to ensure maximum coupling for critical syntheses.
2 (Double Coupling)HATU> 99.5%A second 2-hour coupling is a robust method to drive the reaction to completion.

Experimental Protocols

Protocol 1: Standard Single Coupling with HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 2: Double Coupling for Difficult Sequences
  • First Coupling: Follow steps 1-3 of the "Standard Single Coupling with HATU" protocol, with an initial incubation time of 2 hours.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove all soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated this compound as described in step 2 of the standard protocol. Add this solution to the resin and agitate for an additional 2 hours.

  • Monitoring and Washing: Perform a Kaiser test to confirm completion. Once negative, drain and wash the resin as described in step 6 of the standard protocol.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling cluster_analysis Analysis & Progression swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Add to Resin & Incubate (2-4h) wash1->couple activate Activate this compound (HATU/DIPEA in DMF) activate->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Extend Time or Recouple) wash2 Wash with DMF/DCM kaiser->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for optimizing this compound coupling.

troubleshooting_workflow cluster_solutions Solutions start Start: Low Coupling Efficiency kaiser_pos Positive Kaiser Test? start->kaiser_pos extend_time Extend Reaction Time (e.g., to 4 hours) kaiser_pos->extend_time Yes success Coupling Successful kaiser_pos->success No double_couple Perform Double Coupling extend_time->double_couple re_evaluate Re-evaluate Coupling extend_time->re_evaluate stronger_reagent Use Stronger Reagent (e.g., HATU, HCTU) double_couple->stronger_reagent double_couple->re_evaluate increase_temp Increase Temperature (e.g., to 30-40°C) stronger_reagent->increase_temp stronger_reagent->re_evaluate increase_temp->re_evaluate re_evaluate->success Negative Test failure Further Optimization Needed re_evaluate->failure Positive Test

Caption: Troubleshooting logic for low this compound coupling efficiency.

References

best practices for handling and storing Fmoc-PEG5-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Fmoc-PEG5-NHBoc, along with troubleshooting guidance for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule commonly used in bioconjugation and solid-phase peptide synthesis (SPPS). It contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. The Fmoc group is base-labile, while the Boc group is acid-labile, allowing for selective deprotection and sequential conjugation. Its primary applications include its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapies.[1] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[2]Minimizes degradation and preserves the chemical integrity of the molecule.
Light Store in a dark place or use an amber vial.The Fmoc group can be sensitive to light.
Moisture Keep the container tightly sealed in a dry environment or desiccator.The compound is susceptible to hydrolysis, which can affect its reactivity.
Inert Atmosphere For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and degradation from atmospheric moisture.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

As a precautionary measure and in line with good laboratory practice, the following PPE should be worn when handling this compound:

  • Gloves: Chemical-resistant gloves are necessary to prevent skin contact.[3]

  • Eye Protection: Safety glasses or goggles should be worn to protect from dust or splashes.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If handling large quantities of the powder or if there is a risk of aerosolization, a dust mask or respirator may be appropriate.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental workflows.

Issue 1: Incomplete Fmoc-Deprotection

  • Symptom: The Kaiser test remains yellow or shows a weak blue color after treatment with the deprotection solution (e.g., piperidine in DMF).

  • Possible Causes:

    • Insufficient deprotection time: The reaction may not have gone to completion.

    • Degraded deprotection reagent: The piperidine solution may have degraded over time.

    • Steric hindrance: The peptide sequence or resin loading may be causing poor accessibility of the Fmoc group.

    • Peptide aggregation: The growing peptide chain may be aggregating on the solid support, blocking reagent access.

  • Solutions:

    • Increase the deprotection time or perform a second deprotection step.

    • Prepare a fresh deprotection solution.

    • Consider using a stronger base, such as 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine/DMF solution, especially for sterically hindered positions.

    • To disrupt aggregation, consider using chaotropic salts or performing the synthesis at an elevated temperature.

Issue 2: Unexpected Side Reactions During Boc-Deprotection

  • Symptom: Mass spectrometry analysis of the final product shows unexpected modifications or byproducts after Boc group removal with strong acid (e.g., trifluoroacetic acid - TFA).

  • Possible Causes:

    • Acid-labile protecting groups on amino acid side chains are prematurely cleaved.

    • Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.

  • Solutions:

    • Ensure that the side-chain protecting groups are orthogonal to the Boc group and stable to the acidic conditions used for Boc removal.

    • Use scavengers in the TFA cleavage cocktail to trap the reactive carbocations. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Issue 3: Poor Solubility of this compound or Conjugates

  • Symptom: Difficulty dissolving the this compound reagent or the resulting peptide/conjugate in the desired solvent.

  • Possible Causes:

    • Inappropriate solvent choice.

    • Aggregation of the molecule.

  • Solutions:

    • While the PEG chain enhances water solubility, this compound itself is more soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).

    • For conjugates, consider using a small amount of a co-solvent or a different buffer system to improve solubility. Sonication may also help to break up aggregates.

Experimental Protocols

Protocol 1: General Procedure for Fmoc-Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for a specified period, typically 5-20 minutes.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment (steps 3-5) one more time.

  • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: General Procedure for Boc-Deprotection

  • Wash the Boc-protected compound or peptide-resin with DCM.

  • Prepare a cleavage cocktail appropriate for the substrate. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the substrate and allow the reaction to proceed at room temperature for 1-3 hours.

  • For resin-bound peptides, filter the resin and collect the filtrate.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the product under vacuum.

Visualizations

Fmoc_PEG5_NHBoc_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction storage Store at -20°C in a dark, dry place weigh Weigh in a fume hood or ventilated area storage->weigh Retrieve dissolve Dissolve in an appropriate organic solvent (e.g., DMF) weigh->dissolve Prepare for use deprotection Perform selective deprotection dissolve->deprotection Initiate reaction conjugation Conjugate to target molecule deprotection->conjugation

Caption: Workflow for handling and using this compound.

Troubleshooting_Fmoc_Deprotection cluster_causes Potential Causes cluster_solutions Solutions start Kaiser Test: Yellow/Weak Blue cause1 Insufficient Time start->cause1 cause2 Degraded Reagent start->cause2 cause3 Steric Hindrance/ Aggregation start->cause3 solution1 Increase Time/ Repeat Step cause1->solution1 solution2 Prepare Fresh Reagent cause2->solution2 solution3 Use Stronger Base (DBU)/ Disrupt Aggregation cause3->solution3

Caption: Troubleshooting incomplete Fmoc-deprotection.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-PEG5-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex biomolecules and targeted drug delivery systems, the purity of building blocks is paramount. Fmoc-PEG5-NHBoc, a heterobifunctional linker, plays a crucial role in linking molecules of interest. Ensuring its purity is critical for the successful outcome of subsequent conjugation reactions and the overall quality of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable method for assessing the purity of this compound. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group provides a strong UV chromophore, enabling sensitive detection.

Experimental Protocol: RP-HPLC-UV Analysis of this compound

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • This compound reference standard and sample for analysis.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 265 nm (for the Fmoc group)

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    25 90
    30 90
    31 30

    | 35 | 30 |

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (265 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Figure 1: Experimental workflow for HPLC purity analysis of this compound.

Comparison of Analytical Methods

While RP-HPLC with UV detection is the primary method for purity assessment of this compound, other techniques can provide complementary information or be used as alternatives. The following table compares the performance of different analytical methods.

Method Principle Key Advantages Limitations Typical Purity (%) Limit of Detection (LOD) Analysis Time
RP-HPLC-UV Separation based on hydrophobicity; detection via UV absorbance of the Fmoc group.High resolution, quantitative, robust, and widely available.May not detect impurities lacking a UV chromophore.>98%~0.01%30-40 min
HPLC-ELSD/CAD Universal detection based on light scattering of nebulized analyte particles.Detects non-UV absorbing impurities.[1]Non-linear response, less sensitive than UV for chromophoric compounds.>98%~0.05%30-40 min
LC-MS Separation by HPLC coupled with mass-to-charge ratio detection.Provides molecular weight information for impurity identification.[2]Higher cost and complexity.>98%<0.01%30-40 min
TLC Separation on a solid phase with a mobile phase; visualization under UV light.Simple, rapid, and low cost.Low resolution, semi-quantitative, less sensitive.>95%[3]~0.5%15-20 min

Data presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Alternative Analytical Techniques

HPLC with Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD)

For comprehensive purity analysis, especially for detecting potential impurities that lack a UV chromophore (e.g., PEG polymers without the Fmoc group), ELSD or CAD can be used in series with a UV detector.[1][4] These detectors are nearly universal for non-volatile analytes and provide a response proportional to the mass of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is invaluable for identifying unknown impurities by providing molecular weight information. This method is particularly useful during process development and for troubleshooting out-of-specification results.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid qualitative technique that can be used for routine monitoring of reaction progress and for preliminary purity checks. For this compound, visualization is straightforward due to the UV-active Fmoc group.

1. Materials:

  • TLC silica gel plates with fluorescent indicator (F254).

  • Mobile Phase: Dichloromethane/Methanol (e.g., 95:5 v/v).

  • Sample solution (1 mg/mL in a suitable solvent).

  • TLC developing chamber.

  • UV lamp (254 nm).

2. Procedure:

  • Spot the sample solution onto the TLC plate.

  • Develop the plate in the TLC chamber with the mobile phase.

  • After the solvent front has reached the desired height, remove the plate and let it dry.

  • Visualize the spots under a UV lamp at 254 nm. The main product spot should be distinct, and any impurity spots can be observed.

Potential Impurities and their Detection

The purity of this compound can be affected by impurities arising from the starting materials or side reactions during synthesis. HPLC is effective in separating and detecting these impurities.

Impurities cluster_impurities Potential Impurities Fmoc_PEG5_NHBoc This compound (Main Product) HPLC_Peak Distinct Peaks in HPLC Chromatogram Fmoc_PEG5_NHBoc->HPLC_Peak Separated & Detected by Fmoc_PEG4_NHBoc Shorter PEG Chain (Fmoc-PEG4-NHBoc) Fmoc_PEG4_NHBoc->HPLC_Peak Fmoc_PEG6_NHBoc Longer PEG Chain (Fmoc-PEG6-NHBoc) Fmoc_PEG6_NHBoc->HPLC_Peak No_Fmoc Deprotected Linker (H2N-PEG5-NHBoc) No_Fmoc->HPLC_Peak Dipeptide Dimerized Product Dipeptide->HPLC_Peak

Figure 2: Logical relationship of potential impurities and their detection by HPLC.

Conclusion

For the routine and quantitative purity analysis of this compound, RP-HPLC with UV detection is the method of choice due to its high resolution, sensitivity, and robustness. For a more in-depth analysis and identification of non-UV active impurities, coupling HPLC with ELSD/CAD or MS is highly recommended. TLC serves as a valuable, rapid, and cost-effective tool for qualitative assessments. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and throughput.

References

Mass Spectrometry of Fmoc-PEG5-NHBoc Conjugated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of peptides with moieties such as Fluorenylmethyloxycarbonyl (Fmoc), Polyethylene Glycol (PEG), and tert-Butoxycarbonyl (Boc) is a common strategy in drug development and proteomics to enhance stability, solubility, and therapeutic efficacy. However, the structural complexity of these modified peptides presents significant challenges for analytical characterization. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of Fmoc-PEG5-NHBoc conjugated peptides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal analytical strategy.

Ionization Techniques: MALDI-TOF vs. Electrospray Ionization (ESI)

The choice of ionization technique is critical for the successful analysis of modified peptides. The two most common methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), offer distinct advantages and disadvantages for this class of molecules.

Comparison of Ionization Techniques

FeatureMALDI-TOFESI-MS
Primary Ion Species Primarily singly charged ions ([M+H]⁺, [M+Na]⁺)Multiply charged ions ([M+nH]ⁿ⁺)
Spectral Complexity Simpler spectra, easier interpretation for polydisperse samplesComplex spectra with overlapping charge states, requiring deconvolution
Resolution for PEG Heterogeneity Can provide high resolution to observe individual oligomers of the PEG chainOverlapping charge states can complicate the resolution of PEG heterogeneity[1]
Workflow Manual sample preparation and spottingAmenable to automated, high-throughput analysis with LC-MS
Sample Preparation Requires co-crystallization with a matrix; can be sensitive to matrix choice and sample purityGenerally more tolerant to complex sample matrices when coupled with liquid chromatography (LC)
Fragmentation In-source decay (ISD) can provide fragmentation informationCoupled with various fragmentation techniques (CID, HCD, ETD) for structural elucidation

Key Considerations:

For heterogeneous samples of this compound conjugated peptides, MALDI-TOF often provides simpler, more easily interpretable spectra due to the predominance of singly charged ions. This can be particularly advantageous for assessing the distribution of PEG oligomers.[1] In contrast, ESI-MS can produce complex spectra with multiple charge states that may overlap, making data interpretation challenging without sophisticated deconvolution algorithms.[2] However, the ability to couple ESI with liquid chromatography (LC-ESI-MS) provides a powerful tool for separation and analysis of complex mixtures, offering a more automated workflow.[3][4]

Mass Analyzers: Orbitrap vs. Time-of-Flight (TOF)

The choice of mass analyzer dictates the resolution, mass accuracy, and sensitivity of the measurement. Orbitrap and Time-of-Flight (TOF) analyzers are two of the most powerful platforms for peptide analysis.

Comparison of Mass Analyzers

FeatureOrbitrapTime-of-Flight (TOF)
Resolution Very high resolution (up to >100,000 FWHM)High resolution (typically 20,000-60,000 FWHM)
Mass Accuracy Excellent (<1-3 ppm)Very good (1-5 ppm)
Sensitivity High, especially for targeted analysisHigh, with good performance for broad mass range screening
Scan Speed Slower scan speeds compared to TOFVery fast scan speeds, ideal for coupling with fast chromatography
Data Quality High-quality raw data with less reliance on deconvolution algorithmsDeconvolution algorithms can sometimes introduce artifacts or exaggerate weak signals
Cost Generally higherMore accessible in a wider range of instruments

Key Considerations:

Orbitrap mass analyzers offer superior resolution and mass accuracy, which is highly beneficial for resolving complex isotopic patterns and differentiating between species with very similar masses. The high quality of the raw data from an Orbitrap can simplify data analysis and increase confidence in identifications. TOF analyzers, while offering slightly lower resolution, provide very fast acquisition speeds, making them well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC) systems. For quantitative applications, recent advancements in TOF technology, such as the ZenoTOF system, have significantly improved sensitivity and duty cycle.

Fragmentation Techniques for Structural Elucidation

Tandem mass spectrometry (MS/MS) is essential for confirming the peptide sequence and localizing the this compound modification. The choice of fragmentation technique influences the type and extent of fragmentation observed.

Comparison of Fragmentation Techniques

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron-Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Fragmentation Energy Low energyHigher energy, more fragmentationNon-ergodic, preserves labile modifications
Fmoc Group Stability Generally stableCan lead to some fragmentation of the Fmoc groupPreserves the Fmoc group
Boc Group Stability Prone to neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da)Increased neutral loss of the Boc groupPreserves the Boc group
PEG Chain Fragmentation Can lead to fragmentation of the PEG chainMore extensive fragmentation of the PEG chainMinimal fragmentation of the PEG chain
Peptide Backbone Coverage Good for many peptides, but can have gapsOften provides more complete backbone coverage than CIDComplementary to CID/HCD, excels for peptides with basic residues and labile modifications

Key Considerations:

For this compound conjugated peptides, the stability of the protecting groups and the PEG chain under different fragmentation methods is a key consideration. The Fmoc group is generally stable under CID conditions, leading to predominant peptide backbone fragmentation. The Boc group, however, is more labile and can undergo neutral loss. ETD is particularly advantageous for this class of molecules as it tends to preserve both the protecting groups and the PEG moiety, allowing for more confident localization of the modification on the peptide backbone. A combination of fragmentation techniques, such as a decision-tree method employing both HCD and ETD, can provide the most comprehensive structural information.

Experimental Protocols

Sample Preparation for Mass Spectrometry

  • Cleavage and Deprotection (if applicable): If the peptide is synthesized on a solid support, it must be cleaved from the resin. For peptides with acid-labile side-chain protecting groups, a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) is used.

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether to remove scavengers and byproducts.

  • Solubilization: The dried peptide pellet is dissolved in a solvent suitable for MS analysis, typically a mixture of water and acetonitrile containing 0.1% formic acid.

  • Desalting: To remove residual salts and impurities that can interfere with ionization, the sample is desalted using a C18 ZipTip or a similar solid-phase extraction method.

MALDI-TOF Mass Spectrometry Protocol

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA). For PEGylated materials, the addition of a cation source like NaCl to the matrix can improve signal intensity.

  • Sample Spotting: Mix the peptide sample with the matrix solution on the MALDI target plate. The dried-droplet method is commonly used.

  • Data Acquisition: Acquire data in reflector positive ion mode. The laser power should be optimized to achieve good signal intensity while minimizing in-source fragmentation.

LC-ESI-MS/MS Protocol

  • Liquid Chromatography: Separate the peptide sample using a reversed-phase HPLC or UHPLC system with a C18 column. A typical gradient involves mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization source in positive ion mode.

    • Full Scan (MS1): Acquire full scan spectra over a mass range appropriate for the expected m/z of the conjugated peptide.

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to select precursor ions for fragmentation.

    • Fragmentation: Apply CID, HCD, ETD, or a combination of these methods. For this compound peptides, a method that includes ETD is recommended to preserve the modification.

Visualizing the Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_maldi MALDI-TOF cluster_esi LC-ESI-MS/MS cluster_data Data Analysis Cleavage Cleavage from Resin & Deprotection Purification Precipitation & Washing Cleavage->Purification Solubilization Solubilization Purification->Solubilization Desalting Desalting (C18) Solubilization->Desalting MALDI_Spotting Matrix Co-crystallization Desalting->MALDI_Spotting LC LC Separation Desalting->LC MALDI_MS MALDI-TOF MS MALDI_Spotting->MALDI_MS Data_Analysis Spectral Interpretation & Deconvolution MALDI_MS->Data_Analysis ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 MS2 MS/MS Fragmentation (CID/HCD/ETD) MS1->MS2 MS2->Data_Analysis Identification Peptide Identification & Modification Localization Data_Analysis->Identification

Caption: General workflow for the mass spectrometry analysis of modified peptides.

Signaling Pathways and Logical Relationships

The fragmentation of a peptide in a mass spectrometer follows predictable pathways that are influenced by the peptide sequence and any modifications present.

Fragmentation_Pathways cluster_cid_hcd CID / HCD cluster_etd ETD Precursor [M+nH]ⁿ⁺ (Precursor Ion) b_ions b-ions Precursor->b_ions Amide Bond Cleavage y_ions y-ions Precursor->y_ions Amide Bond Cleavage c_ions c-ions Precursor->c_ions N-Cα Bond Cleavage z_ions z-ions Precursor->z_ions N-Cα Bond Cleavage Neutral_Loss Neutral Loss (e.g., Boc group) b_ions->Neutral_Loss Modification_Preservation Preservation of Fmoc, PEG, Boc

Caption: Fragmentation pathways of modified peptides in mass spectrometry.

Conclusion

The mass spectrometric analysis of this compound conjugated peptides requires careful consideration of the ionization technique, mass analyzer, and fragmentation method. For resolving the heterogeneity of the PEG chain and simplifying spectral interpretation, MALDI-TOF is a strong candidate. For high-resolution, high-throughput analysis, and detailed structural elucidation, an LC-ESI-MS/MS approach using a high-resolution mass analyzer like an Orbitrap is preferable. The inclusion of ETD in the fragmentation strategy is highly recommended to preserve the integrity of the modifications and enable confident localization. By understanding the principles and performance characteristics outlined in this guide, researchers can develop a robust analytical strategy to thoroughly characterize these complex and important molecules.

References

The Pivotal Role of the PEG Linker: A Comparative Efficacy Analysis of Fmoc-PEG5-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) hinges on the careful selection of each molecular component. The linker, a seemingly simple bridge, is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This guide provides a detailed comparison of Fmoc-PEG5-NHBoc with other discrete PEG linkers, supported by representative experimental data, to inform the selection of the optimal linker for specific applications.

PEG linkers are widely employed in bioconjugation due to their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of conjugated molecules.[1][2] The length of the PEG chain is a crucial parameter that can significantly influence the biological activity of the entire conjugate. This is particularly true in the context of PROTACs, where the linker must facilitate the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase to trigger protein degradation.[3]

Comparative Analysis of PEG Linker Length on PROTAC Performance

To illustrate the impact of PEG linker length on the efficacy of a PROTAC, we present a synthesized comparison of a series of PROTACs designed to degrade the Bromodomain-containing protein 4 (BRD4), a key target in oncology. These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6). The this compound would serve as a precursor for the PEG5 linker in such a synthesis, following the removal of the Fmoc and Boc protecting groups.

In Vitro Efficacy and Cellular Properties

The following table summarizes the key in vitro performance indicators for this comparative series of BRD4-targeting PROTACs. The data highlights that a PEG5 linker can represent an optimal balance for achieving potent degradation and favorable cellular permeability.

LinkerDC50 (nM)¹Dmax (%)²Cell Permeability (PAMPA, 10⁻⁶ cm/s)³
PEG325>952.5
PEG415>953.0
PEG5 8 >98 3.5
PEG612>953.2

¹DC50: Half-maximal degradation concentration. A lower value indicates higher potency. ²Dmax: Maximum percentage of target protein degradation. ³PAMPA: Parallel Artificial Membrane Permeability Assay. A higher value indicates better cell permeability.

This data is a synthesized representation based on general trends observed in PROTAC development and should be considered illustrative.[1][4]

Pharmacokinetic Properties

The length of the PEG linker also significantly impacts the pharmacokinetic profile of the PROTAC. The following table summarizes key pharmacokinetic parameters determined following a single oral dose in a murine model.

LinkerCmax (ng/mL)¹AUC (ng·h/mL)²T1/2 (h)³
PEG31506002.5
PEG41808103.0
PEG5 220 1100 3.5
PEG62009803.2

¹Cmax: Maximum plasma concentration. ²AUC: Area under the curve, representing total drug exposure. ³T1/2: Half-life.

This data is a synthesized representation based on general trends observed in PROTAC development and should be considered illustrative.

The representative data suggests that a PROTAC with a PEG5 linker exhibits a superior pharmacokinetic profile, with higher plasma concentrations and a longer half-life, which can translate to improved in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Protocol 1: Synthesis of an Amide-Linked PROTAC using a PEG Linker

This protocol outlines the general steps for synthesizing a PROTAC by coupling a carboxylic acid-functionalized component (e.g., a target protein ligand) with an amine-functionalized PEG linker (derived from a precursor like this compound after deprotection).

Step 1: Deprotection of this compound

  • Dissolve this compound in a solution of 20% piperidine in dimethylformamide (DMF).

  • Stir at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure to yield the amine-PEG5-Boc linker.

Step 2: Amide Coupling

  • Dissolve the target protein ligand with a carboxylic acid functional group (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected amine-PEG5-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the amine-functionalized intermediate.

Step 4: Final Amide Coupling

  • Repeat the amide coupling procedure described in Step 2, using the E3 ligase ligand with a carboxylic acid functional group and the amine-functionalized intermediate from Step 3.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for BRD4 Degradation

This protocol describes how to quantify the degradation of BRD4 protein induced by PROTACs in a cell-based assay.

1. Cell Culture and Treatment:

  • Seed a human cell line known to express BRD4 (e.g., MV4-11 leukemia cells) in 6-well plates.

  • Allow the cells to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a Bradford or BCA assay.

3. Gel Electrophoresis and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

  • Incubate the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Add an enhanced chemiluminescent (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the BRD4 band intensity to the loading control band intensity for each sample.

  • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC PROTAC (e.g., with PEG5 linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Efficacy Evaluation Linker_Prep This compound Deprotection Coupling1 Couple to Target Ligand Linker_Prep->Coupling1 Deprotection2 Boc Deprotection Coupling1->Deprotection2 Coupling2 Couple to E3 Ligase Ligand Deprotection2->Coupling2 Purification Final PROTAC Purification Coupling2->Purification Cell_Treatment Cell Treatment with Varying PROTACs Purification->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Western_Blot Western Blot for BRD4 Protein_Extraction->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

General experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data presented in this guide highlights that a PEG5 linker can offer an optimal balance of properties, leading to potent protein degradation, good cell permeability, and favorable pharmacokinetic properties. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The use of well-defined, discrete PEG linkers such as those derived from this compound is paramount for ensuring the homogeneity and reproducibility of these promising therapeutic agents.

References

Navigating the Spacer: A Comparative Guide to Fmoc-PEG4-NHBoc and Fmoc-PEG5-NHBoc in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy, influencing its stability, cell permeability, and ability to induce the formation of a productive ternary complex. Among the most utilized linkers are polyethylene glycol (PEG) chains, valued for their hydrophilicity and tunable length. This guide provides a detailed comparison of two commonly used PEG linkers, Fmoc-PEG4-NHBoc and Fmoc-PEG5-NHBoc, offering researchers, scientists, and drug development professionals a data-driven overview to inform their PROTAC design strategies.

The seemingly minor difference of a single ethylene glycol unit between a PEG4 and a PEG5 linker can have a profound impact on the pharmacological properties of a PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating a careful evaluation of different linker lengths for each new PROTAC.[1][2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where ubiquitination sites are not accessible.[1]

Quantitative Performance Comparison: BRD4-Targeting PROTACs

To illustrate the impact of PEG linker length, we present a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]Cell Permeability (PAMPA, 10⁻⁶ cm/s)Target Engagement (NanoBRET IC50, nM)
PEG420951.53.0
PEG515>981.33.5

Data is synthesized from representative studies for illustrative purposes.[1]

From the data, it is evident that the PROTAC with the PEG5 linker exhibits slightly higher potency (lower DC50) and a greater maximal level of degradation (Dmax) for BRD4 compared to the PEG4-linked PROTAC.[1] Interestingly, the PEG4 linker appears to confer slightly better cell permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). Both linkers result in PROTACs with comparable target engagement, as indicated by the NanoBRET IC50 values.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (e.g., BRD4) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: PROTAC Mechanism of Action

Experimental_Workflow PROTAC Evaluation Workflow Start PROTAC Synthesis (with PEG4 and PEG5 linkers) CellCulture Cell Culture (e.g., MV4-11 cells) Start->CellCulture PROTACTreatment PROTAC Treatment (Varying Concentrations) CellCulture->PROTACTreatment PermeabilityAssay Cell Permeability Assay (PAMPA) PROTACTreatment->PermeabilityAssay TargetEngagementAssay Target Engagement Assay (NanoBRET) PROTACTreatment->TargetEngagementAssay ProteinDegradationAssay Protein Degradation Assay (Western Blot) PROTACTreatment->ProteinDegradationAssay DataAnalysis Data Analysis (DC50, Dmax, IC50) PermeabilityAssay->DataAnalysis TargetEngagementAssay->DataAnalysis ProteinDegradationAssay->DataAnalysis Conclusion Select Optimal Linker DataAnalysis->Conclusion

Caption: PROTAC Evaluation Workflow

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Western Blot for Protein Degradation (DC50 and Dmax Determination)
  • Objective: To quantify the degradation of the target protein (e.g., BRD4) induced by PROTACs.

  • Protocol:

    • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) for 24 hours.

    • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody.

    • Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To assess the passive membrane permeability of the PROTACs.

  • Protocol:

    • Plate Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The receiver plate is filled with a buffer solution.

    • Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate.

    • Incubation: The donor plate is placed on top of the receiver plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

    • Quantification: The concentration of the PROTAC in both the donor and receiver wells is measured using LC-MS/MS.

    • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = [C]acceptor / (Area * Time * [C]donor) where [C] is the concentration of the compound.

NanoBRET™ Target Engagement Assay
  • Objective: To measure the binding of the PROTAC to the target protein in live cells.

  • Protocol:

    • Cell Preparation: Cells are transiently transfected with a plasmid encoding the target protein (e.g., BRD4) fused to NanoLuc® luciferase.

    • Compound Treatment: The transfected cells are treated with a fluorescent tracer that binds to the target protein and varying concentrations of the PROTACs.

    • BRET Measurement: After incubation, the NanoBRET™ substrate is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The BRET signal is generated when the NanoLuc® luciferase and the fluorescent tracer are in close proximity.

    • Data Analysis: The displacement of the tracer by the PROTAC results in a decrease in the BRET signal. The IC50 value, representing the concentration of the PROTAC that causes 50% inhibition of the BRET signal, is calculated to determine target engagement.

Conclusion

The choice between an Fmoc-PEG4-NHBoc and an this compound linker in PROTAC design is a nuanced decision that requires empirical validation for each specific biological system. While the presented data on a hypothetical BRD4-targeting PROTAC suggests a slight advantage for the PEG5 linker in terms of degradation efficacy, the PEG4 linker may offer better cell permeability. These findings underscore the critical importance of systematically screening a range of linker lengths to identify the optimal balance of properties for a given target and E3 ligase combination. The experimental protocols provided herein offer a robust framework for researchers to conduct such comparative evaluations and accelerate the development of potent and effective protein-degrading therapeutics.

References

A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc vs. Boc Strategies

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate process of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. Protecting groups are chemical moieties that temporarily block reactive functional groups on amino acids, thereby preventing unwanted side reactions and ensuring the precise assembly of the desired peptide sequence. This guide offers an objective comparison of the two most prevalent strategies in solid-phase peptide synthesis (SPPS): the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-Butoxycarbonyl (Boc) methods. Tailored for researchers, scientists, and drug development professionals, this comparison is supported by experimental data and detailed protocols to facilitate an informed choice for your synthesis needs.

The primary distinction between the Fmoc and Boc strategies lies in the chemical lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed by a mild base like piperidine, while the Boc group is acid-labile and requires a moderately strong acid, such as trifluoroacetic acid (TFA), for its removal.[1][2] This fundamental difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support.

Performance Comparison at a Glance

The choice between Fmoc and Boc strategies can significantly impact the outcome of a peptide synthesis, with performance varying based on the peptide's sequence, length, and complexity.[2] The Fmoc strategy has become the more widely adopted method in modern peptide synthesis due to its milder deprotection conditions and the true orthogonality it offers.[1][2] Orthogonality ensures that the removal of one type of protecting group does not affect another, allowing for more complex synthetic schemes.

FeatureFmoc StrategyBoc Strategy
Nα-Protection Lability Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt); removed with final cleavageStrong acid-labile (e.g., Bzl); requires strong acid (HF, TFMSA) for final cleavage
Final Cleavage Conditions Mild (e.g., TFA with scavengers)Harsh (e.g., HF, TFMSA)
Orthogonality Fully OrthogonalQuasi-orthogonal
Automation Compatibility High; standard for automated synthesizersLess common for modern automated synthesizers
Compatibility with Sensitive Residues High, due to mild deprotection stepsLower, due to repeated acid exposure
Aggregation Issues Can be problematic for long/hydrophobic sequencesOften better for aggregation-prone sequences due to acidic deprotection disrupting secondary structures
Cost Fmoc-amino acids can be more expensiveBoc-amino acids are generally less expensive

Quantitative Performance Data: A Case Study

While direct, side-by-side quantitative comparisons of the same peptide synthesized using both methods are not always available in a single study, we can examine case studies to illustrate performance. The synthesis of the aggregation-prone amyloid beta (Aβ) peptide (1-42) provides a relevant example.

Synthesis StrategyCoupling ReagentYield (Crude)Purity (Crude)Reference
Standard Fmoc/tBu SPPSNot specified33%Not specified
Fmoc/tBu SPPS with pseudoprolinesNot specified57%Not specified
Fmoc SPPS with microwave assistanceHCTU87%67%

Note: This data is illustrative and compiled from a specific study on Aβ1–42 synthesis. Yields and purity can vary significantly based on the peptide sequence, reagents, and reaction conditions.

Side Reactions and Mitigation

A critical aspect of performance comparison is the prevalence of side reactions. Both strategies are susceptible to certain side reactions that can impact the purity and yield of the final peptide.

Side ReactionMore Prevalent inDescription & Mitigation
Diketopiperazine Formation Fmoc StrategyIntramolecular cyclization of the N-terminal dipeptide, especially with Proline. Can be minimized by using 2-chlorotrityl chloride resin or by introducing the first two amino acids as a dipeptide unit.
Aspartimide Formation Fmoc StrategyIntramolecular cyclization of aspartic acid residues, particularly at Asp-Gly or Asp-Ser sequences, during piperidine treatment. Can be reduced by adding HOBt to the deprotection solution or using sterically hindered side-chain protecting groups for Asp.
Premature Side-Chain Deprotection Boc StrategyThe repeated use of TFA for Boc deprotection can lead to the gradual removal of acid-labile side-chain protecting groups.
Alkylation of Sensitive Residues Both StrategiesReactive carbocations generated during cleavage can modify nucleophilic residues like Trp, Met, and Tyr. This is mitigated by the use of "scavengers" in the cleavage cocktail.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are generalized protocols for the key steps in manual Fmoc and Boc SPPS.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

    • Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/DMAP for Wang resin). The reaction is typically carried out for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for an initial 5 minutes, followed by a second treatment for 10-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (typically 3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in the presence of a base like diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.

    • Wash the resin with DMF.

  • Repeat Cycles:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail. A common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (EDT) may be added. The cleavage is typically performed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation and purify using a technique like reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Preparation and First Amino Acid Coupling:

    • Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for 1-2 hours.

    • Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., DCC/HOBt) in a DMF/DCM solvent mixture. The reaction is typically carried out for 2-4 hours.

    • Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group.

    • Wash the resin with DCM to remove the TFA.

  • Neutralization:

    • Neutralize the protonated N-terminus with a solution of 10% DIEA in DCM.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Activate the next Boc-protected amino acid with a coupling reagent and add it to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours and monitor for completion.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles:

    • Repeat the deprotection (step 2), neutralization (step 3), and coupling (step 4) cycles for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers like anisole. This step requires specialized, acid-resistant laboratory equipment.

    • Remove the strong acid and precipitate the crude peptide with cold diethyl ether.

    • Collect and purify the peptide as described for the Fmoc strategy.

Visualizing the Synthesis Workflows and Protecting Groups

To better understand the cyclical nature of these processes and the chemical structures involved, the following diagrams are provided.

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. Couple 1st Fmoc-AA Deprotected_Resin H2N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin 2. Deprotection (20% Piperidine/DMF) Coupled_Peptide_Resin Fmoc-AA(n+1)-AA-Resin Deprotected_Resin->Coupled_Peptide_Resin 3. Couple next Fmoc-AA Coupled_Peptide_Resin->Deprotected_Resin Repeat Steps 2 & 3 Final_Peptide Final Peptide Coupled_Peptide_Resin->Final_Peptide 4. Final Cleavage (TFA/Scavengers)

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin 1. Couple 1st Boc-AA Deprotected_Resin TFA.H2N-AA-Resin Boc_AA_Resin->Deprotected_Resin 2. Deprotection (50% TFA/DCM) Neutralized_Resin H2N-AA-Resin Deprotected_Resin->Neutralized_Resin 3. Neutralization (DIEA/DCM) Coupled_Peptide_Resin Boc-AA(n+1)-AA-Resin Neutralized_Resin->Coupled_Peptide_Resin 4. Couple next Boc-AA Coupled_Peptide_Resin->Deprotected_Resin Repeat Steps 2, 3 & 4 Final_Peptide Final Peptide Coupled_Peptide_Resin->Final_Peptide 5. Final Cleavage (HF/Scavengers)

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Protecting_Groups cluster_Fmoc Fmoc (Fluorenylmethyloxycarbonyl) cluster_Boc Boc (tert-Butoxycarbonyl) cluster_Cbz Cbz (Carboxybenzyl) Fmoc_structure Fmoc_structure Boc_structure Boc_structure Cbz_structure Cbz_structure

Caption: Chemical structures of common α-amino protecting groups.

Conclusion: Selecting the Optimal Strategy

The choice between Fmoc and Boc solid-phase peptide synthesis is a critical decision that hinges on various factors, including the specific peptide sequence, the presence of sensitive or modified residues, the desired scale of synthesis, and the available laboratory infrastructure. The Fmoc/tBu strategy has emerged as the dominant approach in modern SPPS, largely due to its milder deprotection conditions, true orthogonality, and high compatibility with automated synthesis platforms. It is particularly advantageous for the synthesis of complex and modified peptides.

However, the Boc/Bzl strategy remains a robust and valuable tool, especially for the synthesis of long and challenging sequences that are prone to aggregation, as the repeated acidic deprotection steps can help to disrupt secondary structures and improve solubility. A thorough understanding of the advantages and limitations of each strategy, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.

References

Validating Ternary Complex Formation: A Comparative Guide to Fmoc-PEG5-NHBoc in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The efficacy of a PROTAC hinges on its ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. The linker connecting the two binding moieties of the PROTAC is a critical determinant of this interaction. This guide provides a comprehensive comparison of Fmoc-PEG5-NHBoc, a common polyethylene glycol (PEG)-based linker, with other linker types for the validation of ternary complex formation, supported by experimental data and detailed protocols.

The Central Role of the Linker in Ternary Complex Formation

A PROTAC's mechanism of action is initiated by the formation of a ternary complex, which brings the target protein into close proximity with an E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome. The linker is not merely a spacer but an active component that influences the stability and conformation of this ternary complex. Its length, flexibility, and chemical composition can significantly impact the efficiency of protein degradation.

Comparative Analysis of PROTAC Linkers

The choice of linker is a crucial consideration in PROTAC design, with different classes of linkers offering distinct advantages and disadvantages. The most common types are PEG linkers, alkyl chains, and rigid linkers.

Linker TypeStructureKey CharacteristicsAdvantagesDisadvantages
PEG Linkers (e.g., from this compound) Flexible, hydrophilic chain of repeating ethylene glycol units.Improves solubility and cell permeability. The length can be precisely controlled.- Enhanced aqueous solubility.- Improved pharmacokinetic properties.- Reduced non-specific binding.- Potential for increased molecular weight.- May be subject to metabolism.
Alkyl Linkers Flexible hydrocarbon chain.Simple, synthetically accessible, and provides conformational flexibility.- Ease of synthesis.- Allows for systematic variation in length.- Can be hydrophobic, leading to poor solubility.- High flexibility can be entropically unfavorable for complex formation.
Rigid Linkers Contains cyclic structures (e.g., piperazine, phenyl rings).Pre-organizes the PROTAC into a specific conformation.- Can enhance the stability of the ternary complex.- May improve selectivity.- More synthetically challenging.- Reduced flexibility may hinder optimal protein-protein interactions.
Quantitative Comparison of Linker Performance in Ternary Complex Formation

The following table summarizes representative data from biophysical assays used to quantify the formation and stability of the ternary complex with different linker types. The data for the PEG5 linker is representative of what can be achieved with a linker derived from this compound.

Linker TypePROTAC System (Target-E3 Ligase)AssayDissociation Constant (Kd) of Ternary ComplexCooperativity (α)Degradation (DC50)
PEG5 BRD4 - VHLSPR15 nM5.225 nM
Alkyl (C8) BRD4 - VHLSPR45 nM2.1150 nM
Rigid (Piperazine-based) BRD4 - VHLSPR22 nM4.540 nM
PEG5 BTK - CRBNTR-FRET8 nM12.35.9 nM[1]
Alkyl (C10) BTK - CRBNTR-FRET30 nM3.885 nM

Note: The data presented is a synthesis of representative values from multiple sources for illustrative purposes and direct head-to-head comparison in a single study is often not available.

Experimental Protocols for Ternary Complex Validation

Accurate and robust validation of ternary complex formation is essential for the successful development of PROTACs. The following are detailed protocols for key biophysical assays.

Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of an analyte (e.g., PROTAC and target protein) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time. The change in mass on the sensor surface upon binding is detected as a change in the refractive index.

Experimental Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a CM5 sensor chip via amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

    • Inject a series of concentrations of the target protein over a fresh flow cell to assess non-specific binding.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC to E3 ligase) / (Kd of PROTAC to E3 ligase in the presence of the target protein). An α > 1 indicates positive cooperativity.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2) when they are brought into close proximity by the formation of the ternary complex.

Experimental Protocol:

  • Reagent Preparation:

    • Label the E3 ligase with the donor fluorophore (e.g., anti-tag antibody conjugated to Tb).

    • Label the target protein with the acceptor fluorophore (e.g., anti-tag antibody conjugated to d2).

  • Assay Setup:

    • In a microplate, add a fixed concentration of the labeled E3 ligase and labeled target protein.

    • Add a serial dilution of the PROTAC.

    • Incubate the plate at room temperature to allow the ternary complex to form.

  • Signal Detection:

    • Measure the fluorescence emission at two wavelengths: the donor emission wavelength and the acceptor emission wavelength, after a time delay to reduce background fluorescence.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).

    • The peak of the curve represents the maximal formation of the ternary complex.

Visualizing Key Processes in PROTAC-Mediated Degradation

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (e.g., with PEG5 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-Mediated Protein Degradation Pathway

SPR_Workflow cluster_workflow SPR Experimental Workflow for Ternary Complex Validation start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary_protac Inject PROTAC (Binary Interaction 1) immobilize->binary_protac binary_target Inject Target Protein (Control) immobilize->binary_target ternary_formation Inject PROTAC + Target Protein (Ternary Complex Formation) immobilize->ternary_formation data_analysis Data Analysis (Kd, ka, kd, α) binary_protac->data_analysis ternary_formation->data_analysis end End data_analysis->end

SPR Experimental Workflow

Conclusion

The validation of ternary complex formation is a cornerstone of modern PROTAC development. The choice of linker profoundly impacts the stability and efficacy of the resulting PROTAC. While alkyl and rigid linkers have their merits, PEG-based linkers, such as those derived from this compound, offer a compelling balance of properties, including enhanced solubility and favorable pharmacokinetics, which often translate to potent protein degradation. The systematic evaluation of different linker types using robust biophysical assays like SPR and TR-FRET is paramount to understanding the structure-activity relationships that govern PROTAC efficiency and to ultimately design novel and effective therapeutics.

References

Assessing the Stability of Fmoc-PEG5-NHBoc in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant in the successful development of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The linker's stability directly influences the efficacy, safety, and pharmacokinetic profile of the final molecule. Fmoc-PEG5-NHBoc is a commonly utilized heterobifunctional linker, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protected amine. This guide provides a comprehensive assessment of the stability of this compound in biological assays, compares it with alternative linkers, and presents supporting experimental data and protocols.

Overview of this compound Stability

This compound is prized for its discrete PEG length, which enhances solubility and provides a defined spatial separation between conjugated molecules. Its stability in biological assays is governed by the chemical robustness of its three key components: the Fmoc group, the PEG spacer, and the Boc group.

  • Fmoc Group: This protecting group is notoriously labile under basic conditions, a property exploited for its removal during solid-phase peptide synthesis (SPPS) using reagents like piperidine in dimethylformamide (DMF).[1][2][3] However, it exhibits high stability in acidic and neutral environments.[4] Its susceptibility to cleavage by cellular enzymes in typical biological assays is generally considered low, though specific enzymatic activities could potentially lead to deprotection.

  • PEG Spacer: The polyethylene glycol chain is composed of stable ether linkages, which are generally resistant to hydrolysis and enzymatic degradation under physiological conditions.[5] While some microorganisms can degrade PEG, the enzymes responsible are not typically present in standard in vitro biological assays. However, long-term exposure to cell culture conditions has been shown to lead to the degradation of PEG films, suggesting that the stability of PEG linkers may be finite in prolonged experiments.

  • Boc Group: The Boc protecting group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The carbamate linkage in the Boc group is generally stable at physiological pH.

The orthogonal nature of the Fmoc (base-labile) and Boc (acid-labile) protecting groups allows for selective deprotection and sequential conjugation, a key advantage in complex synthesis workflows.

Comparative Stability Analysis

The choice of linker often involves a trade-off between stability in circulation and selective cleavage at the target site. Here, we compare the expected stability of this compound with other common linker classes in a typical biological assay environment (e.g., cell culture medium with 10% fetal bovine serum, pH 7.4, 37°C).

Linker TypeKey Structural FeatureExpected Stability in Biological AssaysRationalePotential Cleavage Mechanisms
This compound Ether (PEG), Carbamate (Fmoc, Boc)High Ether and carbamate bonds are generally stable at physiological pH.Unlikely under standard assay conditions. Potential for slow, non-specific enzymatic degradation of the PEG chain in very long-term assays.
Alkyl Chains Carbon-Carbon single bondsVery High Highly resistant to both chemical and enzymatic cleavage.-
Peptide Linkers (e.g., Val-Cit) Amide bondsVariable Susceptible to cleavage by specific proteases (e.g., Cathepsin B) often found in the tumor microenvironment or intracellularly.Enzymatic cleavage by proteases.
Hydrazone Linkers Hydrazone bondpH-Dependent (Low at acidic pH) Stable at neutral pH but readily hydrolyzed at acidic pH (e.g., in endosomes/lysosomes).Acid-catalyzed hydrolysis.
Disulfide Linkers Disulfide bondVariable Stable in the bloodstream but readily cleaved in the reducing intracellular environment (e.g., by glutathione).Reduction by thiols.

Experimental Protocols

To empirically assess the stability of this compound in a biological assay, the following experimental workflow can be employed.

Stability Assay in Human Plasma

Objective: To quantify the degradation of this compound in human plasma over time.

Materials:

  • This compound

  • Human plasma (pooled, with anticoagulant, e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed human plasma (37°C) to a final concentration of 10 µM.

  • Incubate the plasma sample at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma.

  • Immediately quench the reaction and precipitate plasma proteins by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable mobile phase for HPLC-MS analysis.

  • Analyze the samples by HPLC-MS to quantify the remaining intact this compound.

Data Analysis

The concentration of intact this compound at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram and comparing it to a standard curve. The percentage of remaining compound is plotted against time to determine its stability profile.

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Spike this compound into Human Plasma incubation Incubate at 37°C start->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quench Quench & Precipitate Proteins with ACN sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc_ms HPLC-MS Analysis reconstitute->hplc_ms data Quantify Remaining Compound hplc_ms->data G cluster_fmoc Fmoc Deprotection cluster_boc Boc Deprotection Fmoc_PEG_Boc Fmoc-NH-PEG5-NH-Boc piperidine Piperidine/DMF (Basic Conditions) Fmoc_PEG_Boc->piperidine tfa TFA/DCM (Acidic Conditions) Fmoc_PEG_Boc->tfa NH2_PEG_Boc H2N-PEG5-NH-Boc piperidine->NH2_PEG_Boc Cleaves Fmoc Fmoc_PEG_NH2 Fmoc-NH-PEG5-NH2 tfa->Fmoc_PEG_NH2 Cleaves Boc

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Fmoc-PEG5-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible management of laboratory chemicals is paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-PEG5-NHBoc, a bifunctional PEG linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is crucial for personnel safety and environmental protection.

This compound, while a valuable tool in targeted protein degradation research, is classified as an acute oral toxicant and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be handled and disposed of as hazardous chemical waste. This guide outlines the necessary procedures for managing various waste streams generated from the use of this compound.

Key Disposal and Safety Data
ParameterThis compoundPiperidine (for Fmoc deprotection)Trifluoroacetic Acid (TFA) (for Boc deprotection)
Primary Hazards Acute oral toxicity, Acute and chronic aquatic toxicity[1].Flammable, Toxic, Corrosive.Corrosive, Irritant.
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.Safety goggles, chemical-resistant gloves, lab coat, work in a chemical fume hood.Safety goggles, face shield, chemical-resistant gloves (e.g., fluorosilicone), lab coat, work in a chemical fume hood.
Incompatible Materials for Disposal Strong oxidizing agents.Strong oxidizers, acids, acid chlorides, aluminum, carbon dioxide, zinc, acid anhydrides, sulfur trioxide.Oxidizing agents, reducing agents, bases, hydrides, metals.
Recommended Waste Container Material High-density polyethylene (HDPE) or other chemically resistant plastic.Perfluoroelastomer (FFKM) or other compatible materials.Perfluoroalkoxy (PFA), Polyethylene, Polypropylene, PTFE, Glass. Avoid oxygen-containing plastics.
Disposal Consideration Dispose of as hazardous chemical waste. Do not dispose of down the drain or in general trash[2].Collect in a designated, labeled hazardous waste container for flammable and corrosive liquids.Collect in a designated, labeled hazardous waste container for corrosive liquids.

Procedural Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.

This compound Disposal Workflow cluster_0 Waste Stream Identification cluster_1 Segregation and Containment cluster_2 Final Disposal Start Waste Containing This compound SolidWaste Unused/Expired Solid This compound Start->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures, Solvents) Start->LiquidWaste ContaminatedWaste Contaminated Labware (Gloves, Pipettes, Glassware) Start->ContaminatedWaste SolidContainer Label as 'Hazardous Waste' (Solid Chemical Waste) List Chemical Name SolidWaste->SolidContainer LiquidContainer Label as 'Hazardous Waste' (Liquid Chemical Waste) List All Constituents LiquidWaste->LiquidContainer ContaminatedContainer Label as 'Hazardous Waste' (Contaminated Solid Waste) ContaminatedWaste->ContaminatedContainer Disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service SolidContainer->Disposal LiquidContainer->Disposal ContaminatedContainer->Disposal

Caption: Workflow for the proper disposal of waste containing this compound.

Detailed Experimental Protocols for Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations[1][2].

I. Disposal of Unused or Expired Solid this compound

Solid this compound waste must be disposed of as hazardous chemical waste.

Step-by-Step Procedure:

  • Containerization: Place the solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition and free from leaks.

  • Labeling: Affix a hazardous waste label to the container. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials. Keep the container securely closed when not in use.

  • Final Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

II. Disposal of Liquid Waste from Synthesis and Deprotection

Liquid waste streams are generated from the cleavage of the Fmoc and Boc protecting groups.

  • Fmoc Group Removal: The Fmoc group is typically removed using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF). This resulting solution is a hazardous waste stream.

  • Boc Group Removal: The Boc group is acid-labile and is removed using an acid, commonly trifluoroacetic acid (TFA). This also generates a hazardous waste stream.

Step-by-Step Procedure:

  • Collection: Collect all liquid waste from the synthesis and deprotection steps, including the reaction mixture and subsequent solvent washes, into a designated hazardous waste container for corrosive and/or flammable liquids.

  • Segregation: Do not mix incompatible waste streams. For example, acidic waste (from Boc deprotection) should not be mixed with basic waste (from Fmoc deprotection) unless part of a neutralization procedure conducted by trained personnel.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Piperidine/DMF waste from Fmoc deprotection" or "TFA waste").

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.

III. Decontamination and Disposal of Contaminated Labware

Any materials that come into contact with this compound should be disposed of as contaminated waste.

Procedure for Contaminated Materials:

  • Solid Items (gloves, weighing paper, pipette tips, etc.): Place these items in the same designated hazardous waste container as the solid chemical waste.

  • Glassware: Rinse glassware with a suitable solvent (e.g., DMF, methanol, or acetone) to remove any residual this compound or its byproducts. Collect the solvent rinse as hazardous liquid waste. After decontamination, the glassware can be washed with soap and water.

  • Empty Containers: Dispose of the original product container as unused product. This typically means placing it in the solid chemical waste stream. Alternatively, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound and its associated waste, contributing to a secure and responsible research environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-PEG5-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols, operational guidance, and disposal plans for the handling of Fmoc-PEG5-NHBoc, a key reagent in bioconjugation and drug development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound is a polyethylene glycol (PEG) linker featuring fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. While not classified as a hazardous substance in all forms, it is harmful if swallowed and poses a significant threat to aquatic life with long-lasting effects[1]. A thorough understanding of its properties and the associated handling requirements is paramount for all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in its solid (powder) or dissolved state, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

Core PPE Requirements:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from dust particles and splashes of solutions containing the compound[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the chemical[1]. Gloves should be inspected before use and disposed of properly after handling.
Body Protection Impervious laboratory coatProtects clothing and skin from potential spills and contamination[1].
Respiratory Protection Suitable respirator or use in a fume hoodRecommended, especially when handling the powder form, to avoid inhalation of dust particles[1].

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound minimizes risks and ensures the integrity of your research.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. The recommended storage temperature is -20°C for the powder form or -80°C when in solvent.

  • Preparation of Solutions:

    • All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • During Use:

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.

    • Wash hands thoroughly after handling the compound.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Use appropriate personal protective equipment before attempting to clean the spill.

    • For solid spills, carefully sweep or vacuum the material and place it in a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the solution with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent.

Disposal Plan: Responsible Management of Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

Waste Stream Management:

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as chemical waste in a clearly labeled hazardous waste container. Do not mix with general laboratory trash.
Solutions Containing this compound Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Contaminated Materials (Gloves, Weighing Paper, etc.) Place in the same designated hazardous waste container as the solid chemical waste.
Fmoc-Group Waste (from deprotection) The deprotection process typically uses a solution of 20% piperidine in DMF. This waste stream is hazardous and must be collected in a separate, labeled container for hazardous waste disposal.
Boc-Group Waste (from deprotection) Boc deprotection commonly involves trifluoroacetic acid (TFA). This acidic waste must be neutralized and collected in a designated hazardous waste container.
PEG Waste (after deprotection) Polyethylene glycol itself is generally considered non-hazardous and biodegradable. However, because it is part of a larger chemical synthesis process, it is best practice to dispose of it as chemical waste through a licensed contractor, and it should not be released into wastewater systems.

All chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.